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4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid Documentation Hub

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  • Product: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid
  • CAS: 724736-17-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(4-methoxybenzyl)succinamic acid

Executive Summary N-(4-methoxybenzyl)succinamic acid—frequently referred to as N-succinyl-(4-methoxybenzylamine)—is a highly versatile carboxylic acid-amide intermediate utilized extensively in medicinal chemistry and ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methoxybenzyl)succinamic acid—frequently referred to as N-succinyl-(4-methoxybenzylamine)—is a highly versatile carboxylic acid-amide intermediate utilized extensively in medicinal chemistry and agrochemical development (1)[1]. By bridging a succinyl spacer with a para-methoxybenzyl (PMB) moiety, this compound serves as a critical structural building block for the synthesis of advanced enzyme inhibitors. Most notably, it is a direct precursor for hydroxamic acid derivatives targeting 9-cis-epoxycarotenoid dioxygenase (NCED), an enzyme critical to plant biology (2)[2]. This guide details its physicochemical properties, mechanistic synthesis, and self-validating laboratory protocols designed for high-yield isolation.

Physicochemical Profiling

Accurate molecular characterization is paramount for downstream derivatization. The core structure consists of a terminal carboxylic acid, an amide linkage, and an electron-rich aromatic ring.

PropertyValue
Chemical Name N-(4-methoxybenzyl)succinamic acid
Synonyms N-succinyl-(4-methoxybenzylamine)
Molecular Formula C12H15NO4 (3)[3]
Molecular Weight 237.25 g/mol [3]
Exact Mass 237.1001 Da
Hydrogen Bond Donors 2 (Amide NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens, Methoxy oxygen)

Mechanistic Rationale: Synthesis & Causality

The synthesis of N-(4-methoxybenzyl)succinamic acid relies on a highly efficient nucleophilic acyl substitution. The reaction is driven by the nucleophilic attack of the primary amine, 4[4], on the electrophilic carbonyl carbon of 5[5].

  • Solvent Selection (Causality): Tetrahydrofuran (THF) is selected as the optimal solvent[1]. As a polar aprotic solvent, THF readily dissolves both the amine and the anhydride without acting as a competing nucleophile (unlike water or alcohols). This prevents the premature hydrolysis of succinic anhydride into succinic acid.

  • Thermodynamic Driving Force: The reaction is highly exothermic. The ring-opening of the cyclic anhydride relieves torsional strain, while the formation of the highly stable amide bond renders the reaction irreversible under standard conditions.

  • Temperature Control: The reaction is initiated at 0 °C and allowed to warm to room temperature. This thermal control prevents the formation of diamide byproducts, ensuring strict mono-acylation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in visual and analytical validation steps, eliminating the need for complex intermediate purifications.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of succinic anhydride[5] in anhydrous THF under an inert atmosphere (nitrogen or argon).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Nucleophilic Addition 3. Add 1.05 equivalents of 4-methoxybenzylamine[4] dropwise to the stirred solution over 15 minutes. 4. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours[1].

  • Self-Validation Checkpoint 1 (Visual): As the reaction progresses, the product, N-(4-methoxybenzyl)succinamic acid, often begins to precipitate as a white solid due to its lower solubility in THF compared to the starting materials.

Step 3: In-Process Control (IPC) 5. Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain.

  • Self-Validation Checkpoint 2 (Analytical): 4-methoxybenzylamine stains a distinct purple/pink with ninhydrin. The complete disappearance of this spot confirms the total consumption of the limiting amine, validating reaction completion.

Step 4: Workup and Isolation 6. Concentrate the reaction mixture under reduced pressure. 7. Dissolve the residue in saturated aqueous sodium bicarbonate (NaHCO₃). Wash the aqueous layer with ethyl acetate to remove any unreacted neutral impurities or diamide byproducts. 8. Carefully acidify the aqueous layer with 1M HCl to pH ~2.

  • Self-Validation Checkpoint 3 (Chemical): This phase-switching relies on the pKa of the product's carboxylic acid. Acidification forces the product into its neutral, insoluble form, causing it to crash out of the aqueous solution as a pure white precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure product.

Downstream Applications & Pathway Visualization

The primary application of N-(4-methoxybenzyl)succinamic acid is its role as a precursor in the synthesis of hydroxamic acid inhibitors. By activating the terminal carboxylic acid and reacting it with hydroxylamine, researchers generate potent inhibitors of NCED[1]. NCED is the rate-limiting enzyme in the biosynthesis of abscisic acid (ABA), a key plant hormone that maintains seed dormancy. Inhibiting NCED dynamically controls ABA levels, thereby promoting rapid seed germination[2].

SynthesisWorkflow A 4-Methoxybenzylamine (Nucleophile) C Nucleophilic Acyl Substitution (THF, 0°C to RT) A->C B Succinic Anhydride (Electrophile) B->C D N-(4-methoxybenzyl)succinamic acid MW: 237.25 g/mol | Formula: C12H15NO4 C->D Ring Opening E Amidation / Derivatization (e.g., with Hydroxylamine) D->E Activation F Hydroxamic Acid Inhibitor (NCED Target) E->F Inhibitor Synthesis

Synthesis workflow and downstream application of N-(4-methoxybenzyl)succinamic acid.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: iris-biotech.
  • Source: frontiersin.
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

Executive Summary In modern medicinal chemistry and materials science, bifunctional building blocks are essential for designing complex molecular architectures. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, bifunctional building blocks are essential for designing complex molecular architectures. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8), also known as N-(4-Methoxybenzyl)succinamic acid, is a highly versatile intermediate[1]. Featuring a carboxylic acid tail, a stable amide linkage, and a 4-methoxybenzyl (PMB) moiety, this compound serves as a critical scaffold in peptide synthesis, polymer cross-linking, and the development of targeted therapeutics[2].

This technical whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, and a self-validating experimental protocol for its synthesis. By understanding the causality behind its chemical behavior, researchers can seamlessly integrate this compound into advanced synthetic workflows.

Physicochemical Properties & Molecular Dynamics

Understanding the physicochemical profile of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is crucial for predicting its behavior in physiological environments and organic solvents. The molecule's dual functionality dictates its solubility, reactivity, and purification parameters.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the compound, providing a baseline for analytical validation and formulation[3][4].

PropertyValueScientific Implication
IUPAC Name 4-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acidDefines the exact structural connectivity.
CAS Number 724736-17-8Unique registry identifier for procurement.
Molecular Formula C₁₂H₁₅NO₄-
Molecular Weight 237.25 g/mol Ideal low-molecular-weight building block.
Melting Point 158 – 160 °CIndicates high crystalline stability; useful for purity validation via melting point depression.
Boiling Point 514.6 ± 40.0 °C (Predicted)High BP suggests thermal stability; non-volatile.
Density 1.208 ± 0.06 g/cm³ (Predicted)Relevant for volumetric scaling in industrial synthesis.
pKa (Carboxylic Acid) 4.73 ± 0.10 (Predicted)Deprotonates at physiological pH (7.4), ensuring aqueous solubility in biological assays.
Structural Dynamics and Functional Utility

The architectural brilliance of this molecule lies in its three distinct functional zones, each serving a specific purpose in drug development and organic synthesis:

  • The 4-Methoxybenzyl (PMB) Group: The electron-donating methoxy group (-OCH₃) on the benzyl ring significantly stabilizes radical cations or carbocations formed during cleavage. This makes the PMB group an excellent, easily cleavable protecting group (removable via mild acids like TFA or oxidants like DDQ) compared to standard benzyl groups[5]. Furthermore, it acts as a lipophilic pharmacophore that enhances the bioavailability of neurological drug candidates.

  • The Carboxylic Acid Tail: With a pKa of ~4.73, the terminal carboxyl group provides an ideal site for further functionalization, such as peptide coupling (using EDC/HOBt) or esterification, without interfering with the protected amide[4].

  • The Amide Linkage: Provides structural rigidity and acts as a hydrogen-bond donor/acceptor, crucial for target-protein binding in medicinal chemistry.

StructuralDynamics Core 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (Bifunctional Scaffold) PMB PMB Group - Lipophilicity Enhancer - Cleavable by TFA/DDQ Core->PMB Carboxyl Carboxylic Acid Tail - Aqueous Solubility (pKa 4.73) - Peptide Coupling Site Core->Carboxyl Amide Amide Linkage - Hydrogen Bonding - Structural Rigidity Core->Amide

Fig 1. Structural dynamics and functional group utility in drug development.

Mechanistic Pathway & Synthetic Strategy

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is achieved via a highly efficient nucleophilic acyl substitution (specifically, an anhydride ring-opening reaction)[2].

Causality in Experimental Design

As an application scientist, it is vital to understand why this specific pathway is chosen:

  • Why Succinic Anhydride? Utilizing an anhydride bypasses the need for expensive and moisture-sensitive coupling reagents (e.g., DCC, HATU). The inherent ring strain and electrophilicity of the anhydride carbonyl make the reaction highly atom-economical (100% atom economy, generating no chemical waste byproducts).

  • Why Temperature Control (0 °C to RT)? The initial nucleophilic attack by 4-methoxybenzylamine is highly exothermic. If the temperature is not strictly controlled at 0 °C during the addition phase, the localized heat can drive the reaction further to form a bis-amide, or cause the newly formed succinamic acid to cyclize into an unwanted imide.

SynthesisWorkflow A 4-Methoxybenzylamine (Nucleophile) C Nucleophilic Acyl Substitution A->C B Succinic Anhydride (Electrophile) B->C D 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid C->D Anhydrous THF, 0°C to RT Atom Economy: 100%

Fig 2. Mechanistic workflow for synthesis via nucleophilic acyl substitution.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system. Each phase includes integrated analytical checkpoints to verify the integrity of the reaction before proceeding.

Phase 1: Reagent Preparation
  • Drying: Ensure all glassware is oven-dried. Purge the reaction vessel with inert Argon or Nitrogen gas to prevent moisture-induced hydrolysis of the succinic anhydride.

  • Dissolution: Dissolve 1.0 equivalent (e.g., 10.0 mmol, 1.00 g) of pure succinic anhydride in 20 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask.

Phase 2: Controlled Nucleophilic Addition
  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Addition: Dissolve 1.05 equivalents (10.5 mmol, ~1.44 g) of 4-methoxybenzylamine in 10 mL of anhydrous THF. Add this amine solution dropwise to the succinic anhydride solution over a period of 30 minutes using an addition funnel.

    • Causality Note: The slight excess of amine ensures complete consumption of the anhydride, while the dropwise addition prevents thermal spikes that lead to imide formation.

Phase 3: Reaction and Workup
  • Propagation: Remove the ice bath and allow the reaction mixture to warm to Room Temperature (RT). Stir continuously for 4 to 6 hours. Monitor the disappearance of succinic anhydride via TLC (Eluent: EtOAc/Hexanes 1:1, stained with KMnO₄).

  • Concentration: Once complete, remove the THF solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer twice with 25 mL of 1M HCl to protonate and remove any unreacted 4-methoxybenzylamine into the aqueous phase. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and methanol to yield pure white crystals[3].

Phase 4: Analytical Validation (The Trust Checkpoint)

Do not proceed to downstream applications without confirming the following parameters:

  • Melting Point: Must sharply read between 158 °C and 160 °C.

  • LC-MS: Confirm the mass-to-charge ratio. Look for the[M+H]⁺ peak at m/z 238.25.

  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Singlet at ~3.7 ppm (integrating for 3H) confirming the intact methoxy (-OCH₃) group.

    • Doublet/Multiplet at ~4.2 ppm (integrating for 2H) confirming the benzylic CH₂ adjacent to the amide nitrogen.

    • Multiplets at ~2.4–2.5 ppm (integrating for 4H) confirming the succinyl -CH₂-CH₂- backbone.

Applications in Advanced Research

Drug Discovery & Medicinal Chemistry

In the synthesis of novel therapeutics, particularly inhibitors targeting specific enzymes like 9-cis-epoxycarotenoid dioxygenase (NCED), the N-succinyl-(4-methoxybenzylamine) framework is utilized as a primary precursor[2]. The PMB group acts as a lipophilic shield, allowing the drug candidate to cross cellular membranes more efficiently. Once the molecule reaches its target environment, the PMB group can be selectively cleaved if designed as a prodrug, or retained to maximize Van der Waals interactions within the target protein's binding pocket.

Polymer Science & Cross-Linking

Due to its bifunctional nature, 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is highly valued in materials science. The carboxylic acid tail can be activated to react with hydroxylated or aminated polymer backbones (e.g., chitosan or polyvinyl alcohol), effectively grafting the PMB-amide moiety onto the polymer. This modification enhances the mechanical durability, adhesion characteristics, and thermal stability of advanced coatings and hydrogels.

References

  • Awan, S. Z., et al. (2017). Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase. Frontiers in Plant Science. Retrieved from:[Link]

  • The Journal of Organic Chemistry. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. ACS Publications. Retrieved from:[Link]

Sources

Foundational

Solvation Profiling and Thermodynamic Behavior of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid in Organic Solvents

Executive Summary The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of pharmaceutical intermediates. This technical guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of pharmaceutical intermediates. This technical guide provides an in-depth analysis of the solubility profile of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8). By bridging structural thermodynamics with the Hansen Solubility Parameter (HSP) framework, this whitepaper establishes a predictive and empirical foundation for its solvation behavior. Furthermore, we detail a self-validating experimental protocol designed to eliminate supersaturation artifacts and ensure rigorous thermodynamic data collection.

Molecular Architecture and Solvation Thermodynamics

Understanding solubility requires deconstructing the solute's molecular architecture. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (Molecular Weight: 237.25 g/mol ) is a succinamic acid derivative characterized by a distinct amphiphilic duality[1].

Its structural features dictate its cohesive energy and, consequently, its melting point of 158–160 °C[2]:

  • Hydrogen Bonding Network: The molecule possesses a terminal carboxylic acid (H-bond donor and acceptor) and a secondary amide linkage (H-bond donor and acceptor). In the solid state, these groups form a robust, highly ordered crystal lattice.

  • Lipophilic Core: The 4-methoxybenzyl moiety introduces localized dispersion forces and a weak dipole moment via the ether oxygen.

To achieve dissolution, a solvent must provide sufficient exothermic solute-solvent interactions to overcome the endothermic penalty of disrupting this stable crystal lattice.

G S1 Solid State Crystal Lattice (High Cohesive Energy) S2 Lattice Disruption (Endothermic ΔH) S1->S2 S3 Solvent Cavity Formation (Overcoming δD, δP, δH) S2->S3 S4 Solute-Solvent Interaction (Exothermic Mixing) S3->S4 S5 Thermodynamic Equilibrium (Dissolved State) S4->S5

Thermodynamic pathway of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid solvation.

Predictive Modeling via Hansen Solubility Parameters (HSP)

The3 is the industry standard for predicting the solubility of complex active pharmaceutical ingredients (APIs) and intermediates[3]. The model divides the total cohesive energy into three parameters: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[4].

Recent advancements in thermodynamic modeling demonstrate that accurate solubility predictions for small molecules must account for the entropy and enthalpy of melting[5]. Because 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid requires significant energy to break its amide-carboxylic acid intermolecular bonds, solvents with high δP​ and δH​ values (such as highly polar aprotic solvents) are required to act as competitive hydrogen bond acceptors.

Empirical Solubility Data & Mechanistic Rationale

Based on its structural parameters and historical crystallization data[2], the solubility of the compound across various organic solvents is summarized below.

Solvent ClassRepresentative SolventDielectric Constant (ε)Relative SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighStrong H-bond acceptor; efficiently disrupts the amide/acid crystal lattice without donating protons.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7HighExcellent dipole-dipole interaction matching the methoxybenzyl ether moiety.
Polar Protic Methanol32.7ModerateCompetes for H-bonding but lacks the dispersion forces needed for total immediate solvation.
Ester Ethyl Acetate6.0ModerateFrequently used as a crystallization solvent; balances polarity and lipophilicity to allow temperature-dependent solubility[2].
Non-polar Hexane1.9InsolubleComplete inability to overcome the high cohesive energy of the polar functional groups.

Experimental Methodology: Self-Validating Solubility Determination

Standard gravimetric solubility tests are prone to errors caused by solvent evaporation, degradation, or the formation of metastable supersaturated states. To guarantee scientific integrity, the following protocol utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) in a self-validating thermodynamic loop .

The Causality Behind the Protocol Design
  • Why a 72-hour equilibration? Amide-containing compounds often exhibit slow dissolution kinetics. A 72-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Why HPLC-UV over Gravimetric? The methoxybenzyl group provides a strong chromophore. HPLC separates the intact molecule from potential degradation products (e.g., succinic acid or 4-methoxybenzylamine resulting from spontaneous amide hydrolysis), ensuring we only quantify the intact solute.

  • How is it self-validating? By sampling the supernatant at 24, 48, and 72 hours, the system validates itself. Equilibrium is mathematically proven only when the concentration variance between consecutive time points is less than 2% ( ΔC<2% ).

Workflow N1 Solvent Selection N2 Excess Solute Addition N1->N2 N3 Isothermal Equilibration N2->N3 N3->N3 Temp Control N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Data Validation (Triplicate Check) N5->N6

High-throughput, self-validating experimental workflow for thermodynamic solubility.

Step-by-Step Execution
  • Preparation of the Solid Phase: Weigh approximately 50 mg of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate, Methanol, or DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Incubation: Seal the vials and place them in a thermostatic shaker at 298.15 K (25 °C) with an agitation rate of 300 rpm.

  • Longitudinal Sampling (Self-Validation): At t=24 , 48 , and 72 hours, halt agitation for 1 hour to allow preliminary settling. Extract a 50 µL aliquot of the supernatant.

  • Phase Separation: Centrifuge the extracted aliquot at 10,000 rpm for 10 minutes to pellet any micro-crystals.

  • Dilution and HPLC Analysis: Dilute the clarified supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of the UV detector (typically 225 nm or 275 nm).

  • Data Processing: Calculate the concentration using a pre-established standard calibration curve. Confirm equilibrium by verifying that the 48-hour and 72-hour concentrations are statistically identical.

Conclusion

The solubility of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is strictly governed by its dual capacity for strong intermolecular hydrogen bonding and lipophilic dispersion. While polar aprotic solvents like DMSO and DMF offer maximum solubility by disrupting the crystal lattice, protic and ester-based solvents like methanol and ethyl acetate provide the moderate, temperature-dependent solubility profiles ideal for crystallization and purification workflows. By employing the self-validating HPLC-UV methodology outlined above, researchers can confidently map the thermodynamic boundaries of this intermediate for downstream drug development.

References

  • ChemicalBook. 4-[(4-METHOXYBENZYL)AMINO]-4-OXOBUTANOIC ACID | 724736-17-8. 1

  • ChemicalBook. 4-[(4-METHOXYBENZYL)AMINO]-4-OXOBUTANOIC ACID CAS ... (Melting Point Data). 2

  • Agno Pharmaceuticals. Ideal Solubility & Solubility Models. 3

  • Journal of Chemical & Engineering Data (ACS). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. 4

  • National Institutes of Health (PMC). Revisiting Hansen Solubility Parameters by Including Thermodynamics. 5

Sources

Exploratory

CAS number for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

An In-depth Technical Guide to 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8) Introduction 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, also known as N-(4-methoxybenzyl)succinamic acid, is a bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8)

Introduction

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, also known as N-(4-methoxybenzyl)succinamic acid, is a bifunctional organic compound that has garnered interest within the scientific community. Its structure is characterized by a butanoic acid backbone, an amide linkage, and a methoxy-substituted benzyl group.[1][2] This unique combination of functional groups—a carboxylic acid and an amide—renders it a versatile intermediate in organic synthesis.[1]

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's properties, a detailed synthesis protocol, and its applications, particularly in medicinal chemistry and material science. The presence of the methoxybenzyl group is significant, as it can enhance the bioavailability and stability of derivative compounds, making it a valuable building block in the design of novel therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 724736-17-8[1][3][4][5]
Molecular Formula C₁₂H₁₅NO₄[1][3]
Molecular Weight 237.25 g/mol [1][3]
Linear Formula C₁₂H₁₅NO₄
MDL Number MFCD04153462[1][3]
SMILES String O=C(CCC(O)=O)NCC1=CC=C(OC)C=C1[3]
InChI 1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Storage 2-8°C, dry, airtight[1]

Synthesis Protocol: Amidation of Succinic Anhydride

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is typically achieved through the nucleophilic ring-opening of succinic anhydride with 4-methoxybenzylamine. This reaction is a straightforward and efficient method for forming the amide bond and generating the desired product.

Experimental Protocol
  • Materials :

    • Succinic anhydride (1.0 eq)

    • 4-Methoxybenzylamine (1.0 eq)[6]

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

    • Pyridine (catalytic amount, optional)

  • Procedure :

    • In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 eq) in the chosen anhydrous solvent.

    • If using, add a catalytic amount of pyridine to the solution.

    • Slowly add 4-methoxybenzylamine (1.0 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

    • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final white to off-white solid product.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification succinic_anhydride Succinic Anhydride dissolve Dissolve Succinic Anhydride in Anhydrous Solvent succinic_anhydride->dissolve methoxybenzylamine 4-Methoxybenzylamine addition Add 4-Methoxybenzylamine (Dropwise, with stirring) methoxybenzylamine->addition dissolve->addition reaction Stir Overnight at Room Temperature addition->reaction filtration Filtration or Solvent Removal reaction->filtration recrystallization Recrystallization filtration->recrystallization product 4-[(4-Methoxybenzyl)amino]- 4-oxobutanoic acid recrystallization->product

Caption: Workflow for the synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

Applications in Research and Development

This compound's bifunctional nature makes it a valuable intermediate in several fields.

Pharmaceutical and Medicinal Chemistry
  • Scaffold for Drug Discovery : It serves as a key building block for more complex molecules.[1] Its structure is often employed in the development of drug candidates, with potential applications in targeting neurological and metabolic disorders.[1] The amide linkage provides a stable connection point for further chemical modifications, while the carboxylic acid offers a handle for forming esters, amides, or salts to modulate solubility and pharmacokinetic properties.

  • Bioavailability Enhancement : The 4-methoxybenzyl group can improve a drug candidate's metabolic stability and ability to cross biological membranes, which are critical factors for oral bioavailability.[1]

Material Science
  • Polymer Modification : The carboxylic acid and amide groups allow this molecule to be incorporated into polymer chains or grafted onto surfaces. This can be used to alter the mechanical properties, adhesion, and durability of materials.[1]

  • Crosslinking Agent : Due to its two reactive ends, it can act as a crosslinking agent to create more robust and stable polymer networks.[1]

Potential as a Versatile Chemical Scaffold

The utility of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid lies in its potential as a versatile scaffold. The distinct reactivity of the carboxylic acid and the secondary amide allows for selective chemical transformations, enabling the synthesis of a diverse library of compounds for screening and development.

Scaffold_Potential scaffold Core Scaffold (C12H15NO4) cooh Carboxylic Acid (-COOH) scaffold->cooh Site 1 amide Amide Linkage (-CONH-) scaffold->amide Site 2 methoxybenzyl Methoxybenzyl Group scaffold->methoxybenzyl Modulator ester Esterification cooh->ester salt Salt Formation cooh->salt heterocycle Heterocycle Synthesis amide->heterocycle bioavailability Modulates Bioavailability methoxybenzyl->bioavailability

Caption: Conceptual diagram of the compound as a versatile chemical scaffold.

Conclusion

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and material science research. Its straightforward synthesis, coupled with the strategic placement of its functional groups, provides a robust platform for the creation of more complex and functionally diverse molecules. As research continues, the applications for this compound and its derivatives are likely to expand, further solidifying its role as a key building block in modern organic synthesis.

References

  • 4-((4-Methoxybenzyl)amino)-4-oxobutanoic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Retrieved from [Link]

  • Narayana, B., Nayak, P. S., Sarojini, B. K., & Jasinski, J. P. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Retrieved from [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling: pKa Determination of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper Executive Summary In the preclinical development of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary

In the preclinical development of novel therapeutics, the accurate determination of acid dissociation constants ( pKa​ ) is a non-negotiable prerequisite. The pKa​ dictates a molecule's ionization state at physiological pH, directly governing its solubility, lipophilicity, membrane permeability, and protein-binding affinity.

This whitepaper provides an authoritative guide on the acid-base chemistry of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8). As a succinamic acid derivative featuring a methoxybenzyl moiety, this compound presents specific analytical challenges and opportunities. Herein, we deconstruct its structural thermodynamics, summarize its quantitative physicochemical properties, and outline a field-proven, self-validating experimental framework for determining its pKa​ using orthogonal techniques: potentiometric titration and multi-nuclear NMR spectroscopy.

Structural Deconstruction & Acid-Base Theory

To understand the ionization behavior of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, we must analyze its functional groups. The molecule is synthesized via the amidation of succinic anhydride with 4-methoxybenzylamine, resulting in three distinct regions:

  • The Carboxylic Acid (-COOH): The sole ionizable group within the physiological pH range.

  • The Amide Bond (-NH-CO-): Highly stable and electronically delocalized. The nitrogen lone pair is conjugated with the carbonyl group, rendering it non-basic ( pKa​<0 ) and non-acidic ( pKa​>14 ) under standard conditions.

  • The 4-Methoxybenzyl Group: A lipophilic, electron-donating aromatic ether that remains neutral across all biologically relevant pH values.

The Causality of the pKa​ Value

Unsubstituted succinic acid is a dicarboxylic acid with two ionization steps ( pKa1​=4.2 , pKa2​=5.6 ). When one carboxyl group is converted into an amide to form a succinamic acid derivative, the molecule becomes monoprotic. The predicted pKa​ of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is 4.73 ± 0.10 [1].

Why does this shift occur? The amide group is less electron-withdrawing than a protonated carboxylic acid but more electron-withdrawing than a standard alkyl chain. The two-carbon aliphatic spacer (the ethyl linkage between the amide and the carboxylic acid) dampens the inductive effect of the amide carbonyl. Consequently, the acidity of the terminal carboxylate closely mirrors that of standard aliphatic carboxylic acids (e.g., acetic acid, pKa​=4.76 ), resulting in a pKa​ of ~4.73.

Ionization HA 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (Neutral, pH < 3.0) A_minus 4-[(4-Methoxybenzyl)amino]-4-oxobutanoate (Anionic, pH > 6.0) HA->A_minus Deprotonation (-H⁺) pKa = 4.73 ± 0.10 A_minus->HA Protonation (+H⁺)

Figure 1: Acid-base equilibrium of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

Quantitative Physicochemical Data

The following table synthesizes the predicted and literature-derived quantitative data for this compound, serving as the baseline for analytical method development[1][2].

PropertyValueMethod / Source
CAS Registry Number 724736-17-8ChemicalBook[1]
Molecular Formula C12​H15​NO4​ Exact Mass: 237.10
Molecular Weight 237.25 g/mol Standard Atomic Weights
Predicted pKa​ 4.73 ± 0.10Computational Prediction[1]
Melting Point 158 - 160 °CEmpirical (Ethyl acetate/Methanol)[2]
Density 1.208 ± 0.06 g/cm³Predicted[1]
Physiological Charge (pH 7.4) -1 (Anionic)Calculated via Henderson-Hasselbalch

Experimental Methodologies for pKa​ Determination

As a Senior Application Scientist, I mandate that any critical physicochemical parameter be determined using a self-validating, orthogonal approach . Relying on a single technique introduces blind spots (e.g., electrode fouling, poor solubility, or trace impurities). We will employ Potentiometric Titration as the macroscopic gold standard, validated by 1H−13C HSQC NMR Titration for microscopic, site-specific confirmation[3][4].

Workflow cluster_0 Orthogonal pKa Determination Start Sample Preparation (>99% Purity) Potentiometry Potentiometric Titration (0.15 M Ionic Strength) Start->Potentiometry NMR 1H-13C HSQC NMR Titration (Chemical Shift Tracking) Start->NMR Data Data Synthesis (Bjerrum Plot & TFA) Potentiometry->Data Volume vs pH NMR->Data δ vs pH End Validated pKa Value Data->End

Figure 2: Orthogonal experimental workflow for high-precision pKa determination.

Protocol 1: High-Precision Potentiometric Titration (Primary Method)

Potentiometry remains the definitive method for pKa​ determination, provided the thermodynamic environment is strictly controlled[3][5].

Causality of Experimental Design:

  • Ionic Strength: Maintained at 0.15 M KCl to mimic physiological osmolality and stabilize activity coefficients.

  • Atmosphere: Continuous Argon/Nitrogen sparging is required. Atmospheric CO2​ dissolves to form carbonic acid, which will artificially skew the titration curve near pH 4-6.

Step-by-Step Procedure:

  • Preparation: Dissolve exactly 2.0 mM of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid in 50 mL of degassed, ultra-pure water containing 0.15 M KCl.

  • Calibration: Standardize the glass combination pH electrode using IUPAC-certified buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Titration: Using an automated titrator, inject standardized 0.1 M KOH (carbonate-free) in dynamic volume increments (0.01 to 0.05 mL).

  • Equilibration: Program the titrator to wait for signal stability (drift < 0.1 mV/min) before recording each data point.

  • Data Processing: Plot the volume of titrant versus pH. Utilize the Albert and Serjeant methodology[3][5] to calculate the equivalence point. Extract the thermodynamic pKa​ from the half-equivalence point ( T=0.5 ), applying the Debye-Hückel equation to correct for activity coefficients.

Protocol 2: 1H−13C HSQC NMR Titration (Orthogonal Validation)

While potentiometry measures bulk proton exchange, NMR titration tracks the exact site of deprotonation by monitoring the change in the electronic environment (chemical shift, δ ) of adjacent nuclei[4][6].

Causality of Experimental Design:

  • Why HSQC? Carbon chemical shifts ( 13C ) are highly sensitive to the deprotonation of the adjacent carboxyl group, but 1D 13C NMR lacks sensitivity. 2D 1H−13C HSQC leverages the high gyromagnetic ratio of protons to boost signal-to-noise while providing the superior dispersion of the carbon dimension[4].

Step-by-Step Procedure:

  • Preparation: Prepare a 5 mM solution of the analyte in a 90:10 H2​O/D2​O mixture containing 0.15 M KCl. The D2​O provides the NMR lock signal[6].

  • Titration Matrix: Aliquot the solution into 12 separate NMR tubes. Adjust the pH of each tube using micro-additions of 0.1 M HCl or KOH to cover a pH range of 2.0 to 7.0 (approx. 0.5 pH unit increments).

  • Acquisition: Record a 1H−13C HSQC spectrum for each sample at 298 K.

  • Tracking: Monitor the chemical shift of the α−CH2​ group (the methylene protons/carbon directly adjacent to the carboxylic acid). As the -COOH deprotonates to -COO⁻, the increased electron density shields the adjacent nuclei, causing an upfield shift.

  • Data Processing: Plot the chemical shift ( δ ) against the measured pH. Fit the data to a sigmoidal Boltzmann equation. The inflection point of this curve represents the exact, site-specific pKa​ [4][7].

Implications for Drug Formulation & Pharmacokinetics

Understanding that 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid has a pKa​ of ~4.73 allows formulation scientists to predict its behavior in vivo:

  • Gastric Absorption (pH ~1.5 - 3.0): In the stomach, the ambient pH is significantly lower than the pKa​ . The molecule will exist predominantly (>99%) in its neutral, unionized state (HA). This maximizes lipophilicity, suggesting potential for passive transcellular absorption across the gastric mucosa.

  • Intestinal Absorption & Systemic Circulation (pH ~6.5 - 7.4): In the intestines and blood plasma, the pH is well above the pKa​ . The molecule will be fully ionized (A⁻). While this drastically increases aqueous solubility—preventing precipitation in the bloodstream—it limits passive diffusion across the blood-brain barrier (BBB).

  • Salt Selection: Because it is a weak acid, the compound is an excellent candidate for salt formation with weak bases (e.g., sodium, potassium, or tromethamine salts) to enhance dissolution rates in solid oral dosage forms.

References

  • Subirats, X., Fuguet, E., Rosés, M., Bosch, E. "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis". Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, Elsevier, 2015. URL:[Link]

  • Albert, A., & Serjeant, E. P. "Potentiometry and Potentiometric Titrations". Wiley, 1984. (Cited in systematic reviews of pKa determination). URL:[Link]

  • D'Agostino, C., et al. "Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra". Analytical Methods (RSC Publishing), 2014. URL:[Link]

  • Guideline Authors. "Guidelines for NMR Measurements for Determination of High and Low pKa Values". ResearchGate, 2025. URL:[Link]

Sources

Exploratory

Synthesis and Applications of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8), also known as N-succinyl-(4-methoxybenzylamine), is a highly versatile intermediate featuring both a terminal carboxylic acid and a paramethoxybenzyl (PMB)-protected amide [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we will dissect the causality behind the nucleophilic acyl substitution that generates this molecule, explore self-validating experimental protocols, and examine its authoritative applications—most notably as a precursor for 9-cis-epoxycarotenoid dioxygenase (NCED) inhibitors in agrochemical development [2].

Quantitative Data & Physical Properties

Understanding the physicochemical properties of the target molecule is the first step in designing a robust purification and isolation strategy. The presence of the carboxylic acid dictates its pKa and solubility profile, which we exploit during the acid-base workup.

PropertyValue
Chemical Name 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid
Synonyms N-(4-methoxybenzyl)succinamic acid
CAS Number 724736-17-8
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point 158–160 °C
Predicted pKa 4.73 ± 0.10
Density (Predicted) 1.208 ± 0.06 g/cm³

Data sourced and verified from [1].

Mechanistic Pathway: Anhydride Ring Opening

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid relies on a classic nucleophilic acyl substitution . However, the choice of reagents is highly deliberate.

Causality Behind the Chemistry

Succinic anhydride is a cyclic anhydride with mild ring strain. Unlike acyl chlorides, it does not require a stoichiometric base (like pyridine or triethylamine) to trap highly corrosive byproducts (e.g., HCl). When the primary amine of 4-methoxybenzylamine attacks the electrophilic carbonyl carbon of the anhydride, it forms a zwitterionic tetrahedral intermediate. The electron-donating methoxy (-OCH₃) group on the benzyl ring increases the nucleophilicity of the amine, ensuring a rapid and quantitative attack even at low temperatures.

As the tetrahedral intermediate collapses, the anhydride ring opens, seamlessly generating the amide bond and releasing a free carboxylate. A subsequent internal proton transfer yields the final stable carboxylic acid.

Mechanism A 4-Methoxybenzylamine (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack (at C=O) B Succinic Anhydride (Electrophile) B->C D 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid C->D Ring Opening & Proton Transfer

Figure 1: Mechanistic pathway of the anhydride ring-opening amidation.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . The experimental choices are grounded in the solubility differentials between the starting materials and the product.

Solvent Selection: Why Tetrahydrofuran (THF)?

While this reaction can be run in dichloromethane (DCM), anhydrous THF is the superior choice. THF readily solubilizes both 4-methoxybenzylamine and succinic anhydride. However, as the reaction progresses, the resulting carboxylic acid product (which has strong intermolecular hydrogen bonding capabilities) often becomes insoluble in cold THF and begins to precipitate. This precipitation drives the reaction forward (Le Chatelier's principle) and serves as an immediate visual validation of product formation [2].

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas (N₂ or Argon). Add succinic anhydride (1.0 eq, 10 mmol, 1.0 g) and dissolve in 50 mL of anhydrous THF.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: The amidation is exothermic. Dropping the temperature prevents localized heating, which could lead to unwanted side reactions or di-acylation.

  • Nucleophilic Addition: Dissolve 4-methoxybenzylamine (1.05 eq, 10.5 mmol, 1.44 g) in 10 mL of THF. Add this solution dropwise to the stirring anhydride solution over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Ninhydrin stain). Validation: The disappearance of the primary amine (which stains deep purple with Ninhydrin) confirms the completion of the forward reaction.

  • Self-Validating Workup (Acid-Base Extraction):

    • Concentrate the THF under reduced pressure.

    • Dissolve the crude residue in Ethyl Acetate (EtOAc, 100 mL).

    • Wash the organic layer with 1M HCl (2 × 50 mL). Logic: Any unreacted 4-methoxybenzylamine will be protonated to its ammonium salt and partitioned into the aqueous waste, ensuring absolute removal of the amine starting material.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from EtOAc/Hexanes to yield pure 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid as a white crystalline solid (Yield: >85%).

Workflow Step1 1. Dissolve Succinic Anhydride in dry THF Step2 2. Dropwise addition of PMB-amine at 0°C Step1->Step2 Step3 3. Stir at RT (Monitor via Ninhydrin TLC) Step2->Step3 Step4 4. Concentrate & Dissolve in EtOAc Step3->Step4 Step5 5. 1M HCl Wash (Removes unreacted amine) Step4->Step5 Step6 6. Recrystallization (EtOAc/Hexanes) Step5->Step6

Figure 2: Self-validating experimental workflow for PMB-succinamic acid synthesis.

Analytical Characterization

To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. Based on the structural environment, the expected ¹H-NMR (400 MHz, CDCl₃/DMSO-d₆) profile will exhibit:

  • Methoxy Group: A sharp singlet at ~3.75–3.80 ppm (3H, -OCH₃).

  • Benzylic Protons: A doublet at ~4.25 ppm (2H, -CH₂-NH-), integrating for two protons, coupled to the amide NH.

  • Succinyl Backbone: Two distinct multiplets around 2.40–2.60 ppm (4H, -CH₂-CH₂-), representing the adjacent methylene groups of the succinic bridge.

  • Aromatic Protons: Two doublets at ~6.85 ppm and ~7.20 ppm (4H, J ≈ 8.5 Hz), characteristic of a para-substituted benzene ring.

Authoritative Applications in Drug Development

While 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is a robust intermediate for general peptide coupling, its most authoritative application lies in the development of chemical genetics tools and agrochemicals .

Hydroxamic Acid Inhibitors of NCED

In an impactful study by Awan et al. (2017) published in Frontiers in Plant Science, this exact molecule was synthesized as a critical precursor for generating hydroxamic acid inhibitors (specifically, compounds designated as B2 and D14) [2].

The Biological Causality: 9-cis-epoxycarotenoid dioxygenase (NCED) is the rate-limiting enzyme in the biosynthesis of Abscisic Acid (ABA). High levels of ABA maintain seed dormancy and prevent germination. By converting the carboxylic acid tail of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid into a hydroxamic acid derivative, researchers created a potent chelator that binds to the active site metal of the NCED enzyme.

Inhibiting NCED depletes endogenous ABA levels, thereby artificially breaking seed dormancy and promoting rapid seed germination even under thermoinhibitory or high-osmolarity stress conditions [2]. This demonstrates how a simple, high-yielding organic intermediate directly translates into a powerful tool for global agricultural engineering.

References

  • Awan, S. Z., Chandler, J. O., Harrison, P. J., Sergeant, M. J., Bugg, T. D. H., & Thompson, A. J. (2017). Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase. Frontiers in Plant Science, 8, 357.[Link]

Foundational

Comprehensive Technical Guide on 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid: Synthesis, Physicochemical Profiling, and Melting Point Validation

Executive Summary & Core Rationale In the landscape of modern drug development and agricultural chemistry, succinamic acid derivatives serve as critical intermediates. Specifically, 4-[(4-Methoxybenzyl)amino]-4-oxobutano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of modern drug development and agricultural chemistry, succinamic acid derivatives serve as critical intermediates. Specifically, 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (also known as N-succinyl-(4-methoxybenzylamine)) has emerged as a vital precursor in the synthesis of hydroxamic acid inhibitors targeting 9-cis-epoxycarotenoid dioxygenase (NCED), which are used to dynamically control abscisic acid (ABA) synthesis in biological studies[1].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a collection of data points, but as a thermodynamic system. The melting point of a compound is a direct macroscopic reflection of its microscopic crystal lattice energy. For 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, achieving and verifying its precise melting point of 158–160 °C [2] is paramount for confirming its purity before downstream pharmacological applications. This whitepaper details the causality behind its physicochemical properties, a self-validating synthesis workflow, and a rigorous thermal analysis protocol.

Physicochemical Data & Molecular Properties

To establish a baseline for quality control, the quantitative properties of the compound are summarized below.

PropertyValue
Chemical Name 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid
CAS Registry Number 724736-17-8
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Established Melting Point 158–160 °C[3]
Optimal Recrystallization Solvents Ethyl Acetate (EtOAc) / Methanol (MeOH)[2]

Structural Thermodynamics: Causality of the Melting Point

The relatively high melting point of 158–160 °C is not arbitrary; it is dictated by the specific intermolecular forces inherent to its molecular architecture:

  • Extensive Hydrogen Bonding: The molecule features a secondary amide group (-NH-C=O) and a terminal carboxylic acid (-COOH). The carboxylic acid forms strong, highly ordered intermolecular dimers. Simultaneously, the amide nitrogen acts as a hydrogen bond donor to adjacent carbonyl oxygens, creating a robust, cross-linked crystal lattice.

  • Aromatic π−π Stacking: The 4-methoxybenzyl moiety provides a planar aromatic surface that engages in π−π stacking interactions. The electron-donating methoxy group increases the electron density of the ring, strengthening these dispersive forces.

  • Solvent-Dependent Polymorphism: The choice of recrystallization solvent dictates the final crystal habit. Recrystallization from an Ethyl Acetate/Methanol matrix ensures that the highly polar functional groups are properly solvated during lattice formation, preventing the inclusion of amorphous domains that would otherwise depress or broaden the melting point[3].

Standardized Synthesis Protocol

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid relies on the nucleophilic acyl substitution (ring-opening) of succinic anhydride by 4-methoxybenzylamine[1].

Step-by-Step Methodology
  • Step 1: Electrophile Preparation. Dissolve 1.0 equivalent of succinic anhydride in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: THF is chosen because it readily solubilizes the anhydride but acts as a poor solvent for the highly polar succinamic acid product. This solubility differential drives the reaction forward via precipitation (Le Chatelier's principle).

  • Step 2: Nucleophilic Addition. Cool the solution to 0 °C. Add 1.05 equivalents of 4-methoxybenzylamine dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the amine and suppresses the formation of diamide byproducts.

  • Step 3: Lattice Precipitation. Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The product will precipitate as a dense white solid.

  • Step 4: Isolation & Recrystallization. Filter the crude solid and wash with cold THF. Recrystallize the crude product using a heated mixture of Ethyl Acetate and Methanol (approx. 4:1 ratio), allowing it to cool slowly to room temperature.

  • Validation Checkpoint: Before proceeding to thermal analysis, perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The complete absence of the primary amine spot (verified via ninhydrin stain) validates the successful conversion of the starting materials.

Synthesis_Pathway A Succinic Anhydride (Electrophile) C THF Solvent System (0°C to RT) A->C Dissolution B 4-Methoxybenzylamine (Nucleophile) B->C Dropwise Addition D 4-[(4-Methoxybenzyl)amino]- 4-oxobutanoic acid (Crude) C->D Nucleophilic Acyl Substitution E Recrystallization (EtOAc / Methanol) D->E Purification

Fig 1: Synthesis pathway of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid via acyl substitution.

Melting Point Determination: A Self-Validating Workflow

To ensure scientific integrity and trustworthiness, the melting point determination must not be treated as a passive observation, but as a calibrated, self-validating analytical system.

Step-by-Step Methodology
  • Step 1: System Calibration. Run a parallel melting point analysis using a certified USP-grade Salicylic Acid standard (Known MP: 158.6 °C).

    • Causality: Because the target compound melts at 158–160 °C, Salicylic Acid serves as the perfect thermodynamic proxy. If the apparatus reads the standard outside a ±0.5 °C variance, the instrument must be recalibrated.

  • Step 2: Sample Desiccation. Dry the recrystallized sample in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

    • Causality: Trace amounts of retained Methanol or Ethyl Acetate will disrupt the crystal lattice, leading to a phenomenon known as melting point depression.

  • Step 3: Capillary Loading. Pulverize the dried sample into a fine powder and pack it tightly into a glass capillary tube to a depth of exactly 2–3 mm.

    • Causality: Loose packing creates air pockets that act as thermal insulators, causing artificial broadening of the melting range.

  • Step 4: Thermal Ramping. Insert the capillary into the apparatus. Rapidly heat the block to 145 °C, then reduce the heating ramp rate strictly to 1 °C/min .

    • Causality: A rapid ramp rate near the melting point causes thermal lag between the heating block and the sample, resulting in an artificially high reading. A 1 °C/min rate ensures thermodynamic equilibrium.

  • Step 5: Optical Detection. Record two temperatures: the onset point (when the first drop of liquid meniscus forms) and the clear point (when the sample is entirely liquefied).

  • Validation Checkpoint: A pure sample will exhibit a sharp melting range of 158–160 °C[3]. A range broader than 2 °C indicates lattice impurities, necessitating a second recrystallization cycle.

MP_Validation Step1 System Calibration (Salicylic Acid Standard) Step2 Sample Desiccation (Vacuum Drying) Step1->Step2 Step3 Capillary Preparation (2-3 mm Depth) Step2->Step3 Step4 Thermal Ramping (1 °C/min near 150 °C) Step3->Step4 Step5 Optical Detection (Record Onset & Clear Point) Step4->Step5

Fig 2: Self-validating thermal analysis workflow for accurate melting point determination.

References

  • Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

Introduction & Mechanistic Rationale 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (commonly referred to as N-(4-methoxybenzyl)succinamic acid) is a highly versatile bifunctional building block. Compounds containing the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (commonly referred to as N-(4-methoxybenzyl)succinamic acid) is a highly versatile bifunctional building block. Compounds containing the succinamic acid motif are widely utilized in modern drug discovery, serving as essential precursors for hydroxamic acid-based enzyme inhibitors (e.g., 9-cis-epoxycarotenoid dioxygenase inhibitors) 1 and functioning as non-cleavable linker components in antibody-drug conjugates (ADCs) 2.

The synthesis proceeds via a straightforward nucleophilic acyl substitution. The primary amine of 4-methoxybenzylamine acts as the nucleophile, attacking one of the two equivalent electrophilic carbonyl carbons of succinic anhydride. This ring-opening amidation generates the desired amide bond while simultaneously liberating a free carboxylic acid moiety 3.

Causality in Experimental Design:

  • Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is chosen as a polar aprotic solvent because it readily dissolves both starting materials. As the succinamic acid product forms, its solubility in THF decreases, often leading to precipitation that drives the equilibrium forward via Le Chatelier's principle.

  • Stoichiometry: A slight excess of succinic anhydride (1.05 eq) is used to ensure the complete consumption of the amine. Unreacted anhydride is easily hydrolyzed to water-soluble succinic acid during the acidic work-up.

  • Temperature Control: The amidation is exothermic. The reaction is strictly maintained at room temperature (or initiated at 0 °C). Elevated temperatures must be avoided, as heat can drive unwanted intramolecular dehydration of the newly formed amic acid, leading to the formation of a closed-ring succinimide byproduct 4.

Experimental Workflow

SynthesisWorkflow Start Starting Materials 4-Methoxybenzylamine & Succinic Anhydride Solvent Solvent Addition Tetrahydrofuran (THF) at 0 °C Start->Solvent Reaction Ring-Opening Amidation Stir at RT for 2-4 hours Solvent->Reaction Exothermic Nucleophilic Attack Workup Aqueous Work-up Acidify with 1M HCl to pH 2-3 Reaction->Workup Full Conversion (TLC/LCMS) Isolation Isolation Extract into EtOAc & Dry Workup->Isolation Protonation of unreacted amine Product Target Compound 4-[(4-Methoxybenzyl)amino]- 4-oxobutanoic acid Isolation->Product >90% Yield Expected

Figure 1: Experimental workflow for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid synthesis.

Reagents and Equipment

Table 1: Quantitative Reagent Data (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Methoxybenzylamine 137.181.001.37 g (1.31 mL)Nucleophile
Succinic Anhydride 100.071.051.05 gElectrophile
Tetrahydrofuran (THF) 72.11-20 mLAprotic Solvent (Anhydrous)
1M Hydrochloric Acid 36.46Excess~15 mLQuench / Acidification
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Equipment required: 50 mL round-bottom flask, magnetic stir bar, ice bath, rotary evaporator, separatory funnel, pH indicator strips.

Step-by-Step Protocol

Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere or argon balloon. Self-Validation: Ensuring an anhydrous environment prevents the premature hydrolysis of succinic anhydride into unreactive succinic acid.

  • Dissolution: Add succinic anhydride (1.05 g, 10.5 mmol) to the flask, followed by 15 mL of anhydrous THF. Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

Execution & Monitoring
  • Addition: Dilute 4-methoxybenzylamine (1.37 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring anhydride solution over 10 minutes. Note: Dropwise addition prevents localized heating and suppresses the formation of bis-addition or imide byproducts 4.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. A white precipitate may begin to form as the succinamic acid product is generated.

  • Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin to confirm the complete disappearance of the primary amine (which appears as a distinct spot that turns purple/pink upon heating).

Quenching & Work-up
  • Concentration: Once the amine is consumed, concentrate the reaction mixture under reduced pressure to remove the majority of the THF.

  • Acidification: Suspend the resulting crude residue in 20 mL of EtOAc and add 15 mL of 1M HCl (aq). Stir vigorously for 5 minutes. Self-Validation: Check the aqueous layer with pH paper; it must read between pH 2 and 3. This acidic environment ensures that any trace unreacted 4-methoxybenzylamine is protonated and partitioned into the aqueous layer, while the target succinamic acid remains neutral and highly soluble in the organic layer 3.

Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Extract the remaining aqueous layer with additional EtOAc (2 x 10 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo. The product will solidify as a white to off-white powder. Yields typically exceed 90%. (If necessary, the product can be recrystallized from EtOAc/Hexanes).

Expected Analytical Signatures

To validate the synthesized 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, compare empirical data against the following expected parameters:

  • Chemical Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~12.10 (br s, 1H, COOH), 8.25 (t, J = 5.8 Hz, 1H, NH), 7.18 (d, J = 8.6 Hz, 2H, Ar-H), 6.87 (d, J = 8.6 Hz, 2H, Ar-H), 4.18 (d, J = 5.8 Hz, 2H, CH₂-NH), 3.72 (s, 3H, OCH₃), 2.45–2.35 (m, 4H, CO-CH₂-CH₂-CO).

Troubleshooting & Optimization

Table 2: Common Issues and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Yield / Unreacted Amine Incomplete ring opening due to moisture degrading the anhydride into succinic acid.Ensure all glassware is flame-dried and THF is anhydrous. Increase succinic anhydride to 1.1 eq.
Formation of Succinimide Byproduct Excessive heat drives the intramolecular dehydration of the amic acid intermediate [[4]]().Maintain the reaction strictly at room temperature (20–25 °C). Do not heat during the reaction phase.
Product Oils Out During Work-up Rapid pH change or presence of residual THF during precipitation.Ensure the majority of THF is evaporated before adding HCl. Extract directly into EtOAc rather than attempting direct precipitation from the aqueous phase.

References

  • Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase - PMC, nih.gov, 1

  • Succinic anhydride - TargetMol, targetmol.com, 2

  • The Synthesis and Isolation of N-tert-Butyl-2-phenylsuccinamic Acid and N-tert-Butyl-3-phenylsuccinamic Acid - An Undergraduate Organic Chemistry Laboratory Experiment, acs.org, 3

  • Synthesis and Antibacterial Screening of New Schiff Bases Based on N-(4-acetophenyl) Succinimide - Iraqi Journal of Science, uobaghdad.edu.iq,4

Sources

Application

Application Note: Highly Efficient Synthesis of N-(4-Methoxybenzyl)succinamic Acid via Anhydride Ring-Opening

Introduction & Rationale The coupling of succinic anhydride with primary amines, such as 4-methoxybenzylamine (PMB-amine), is a fundamental and highly reliable transformation in medicinal chemistry, bioconjugation, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The coupling of succinic anhydride with primary amines, such as 4-methoxybenzylamine (PMB-amine), is a fundamental and highly reliable transformation in medicinal chemistry, bioconjugation, and polymer science. The reaction yields a monoamide—specifically, N-(4-methoxybenzyl)succinamic acid[1].

This intermediate is highly valuable in drug development workflows. The para-methoxybenzyl (PMB) group serves as a robust protecting group or a lipophilic pharmacophore, while the newly generated free carboxylic acid provides a versatile handle for downstream functionalizations, such as peptide coupling, esterification, or polymer grafting[2]. This guide details the mechanistic causality, optimized reaction conditions, and a self-validating protocol for this specific coupling.

Mechanistic Insights and Causality (E-E-A-T)

Unlike standard amide bond formations that require expensive coupling reagents (e.g., EDC, HATU) to activate a stable carboxylic acid, cyclic anhydrides are inherently reactive electrophiles that spontaneously react with nucleophiles.

  • Nucleophilic Attack & Ring Opening: The reaction initiates when the lone pair of the primary amine (4-methoxybenzylamine) executes a nucleophilic attack on one of the highly electrophilic carbonyl carbons of succinic anhydride[3]. This forms a transient tetrahedral intermediate, which rapidly collapses to cleave the C-O bond of the anhydride ring, generating the stable amide bond and a carboxylate leaving group[2].

  • Thermodynamic Control: At room temperature, the reaction strictly halts at the monoamide (succinamic acid) stage. The resulting carboxylate is highly symmetric and resonance-stabilized, rendering it non-electrophilic. Progression to the cyclic succinimide requires harsh dehydrating conditions or elevated temperatures (>120 °C)[3][4].

  • The Critical Role of the Base: While the initial attack does not strictly require a base, the ring-opening generates a free carboxylic acid. If no base is present, this newly formed acid will protonate the unreacted 4-methoxybenzylamine, converting it into a non-nucleophilic ammonium salt and stalling the reaction at ~50% conversion. Adding a mild, non-nucleophilic tertiary amine (like Triethylamine, TEA) acts as an acid scavenger, driving the reaction to >90% yield.

Mechanism A Succinic Anhydride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Methoxybenzylamine (Nucleophile) B->C Lone Pair Donation D Ring Opening & Proton Transfer C->D C-O Bond Cleavage E N-(4-Methoxybenzyl) succinamic Acid D->E Base-assisted Deprotonation

Figure 1: Mechanistic pathway of succinic anhydride ring-opening by 4-methoxybenzylamine.

Experimental Design & Optimization

Selecting the correct solvent and base is critical to maximizing yield and preventing competitive side reactions (such as anhydride hydrolysis). Aprotic solvents are strictly required.

Table 1: Optimization of Reaction Conditions for Succinamic Acid Formation

SolventBaseTemperatureTimeExpected YieldMechanistic Rationale & Remarks
THF (Anhydrous)NoneRT12 h~50%Reaction stalls due to amine protonation by the newly formed carboxylic acid product.
THF (Anhydrous) TEA (1.1 eq) 0 °C to RT 4-6 h >90% Optimal conditions; high purity, minimal side reactions, and easy solvent removal[1].
DCM (Anhydrous)DIPEA (1.1 eq)0 °C to RT4-6 h>85%Good alternative; requires careful extraction during workup to avoid emulsions.
DMF (Anhydrous)TEA (1.1 eq)RT24 h~80%Useful if reactants have poor solubility, but high boiling point makes solvent removal tedious.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each phase includes physical or chemical checkpoints to ensure the reaction is proceeding correctly.

Reagents & Materials
  • Succinic anhydride (1.0 equiv, 10 mmol, 1.00 g)

  • 4-Methoxybenzylamine (1.05 equiv, 10.5 mmol, 1.37 mL)

  • Triethylamine (TEA) (1.1 equiv, 11 mmol, 1.53 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • 1M Hydrochloric Acid (HCl, aqueous)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure

Step 1: Electrophile Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (Nitrogen or Argon).

  • Add succinic anhydride (1.00 g, 10 mmol) and anhydrous THF (20 mL) to the flask. Stir until completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents localized exothermic spikes upon amine addition, which could lead to trace impurities or di-acylation.

Step 2: Nucleophile & Base Addition 4. In a separate vial, dilute 4-methoxybenzylamine (1.37 mL, 10.5 mmol) in anhydrous THF (10 mL). 5. Add this amine solution dropwise to the reaction flask over 10 minutes. 6. Immediately following the amine addition, add Triethylamine (1.53 mL, 11 mmol) dropwise.

Step 3: Reaction Maturation 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). 8. Stir continuously for 4 to 6 hours. 9. Self-Validation Check: Monitor the reaction progress via TLC (Eluent: 9:1 DCM/MeOH with 1% acetic acid). The succinic anhydride spot will disappear, and a new, highly polar spot (the succinamic acid) will appear near the baseline.

Step 4: Quenching & Critical Acidification 10. Once the anhydride is consumed, concentrate the THF under reduced pressure (rotary evaporation) to about one-third of its original volume. 11. Dilute the crude mixture with Ethyl acetate (50 mL) and transfer to a separatory funnel. 12. CRITICAL STEP: Add 1M HCl dropwise until the aqueous layer reaches pH 2-3 (verify with pH paper).

  • Troubleshooting Insight: If the pH is not sufficiently lowered, the product will remain in the aqueous layer as a water-soluble TEA-carboxylate salt, resulting in near-zero recovered yield in the organic phase. Acidification ensures the product is fully protonated and partitions into the EtOAc layer, while TEA and unreacted PMB-amine remain in the aqueous layer as hydrochloride salts.

Step 5: Extraction & Purification 13. Separate the layers. Wash the organic layer with brine (30 mL) to remove residual water and inorganic salts. 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-(4-methoxybenzyl)succinamic acid as a white to off-white solid. 15. The crude product is typically >95% pure. If ultra-high purity is required for sensitive downstream biological assays, recrystallize from EtOAc/Hexanes.

Workflow Step1 1. Preparation Dissolve Anhydride in THF (0 °C) Step2 2. Amine Addition Add 4-Methoxybenzylamine Step1->Step2 Step3 3. Base Addition Add Triethylamine (TEA) Step2->Step3 Step4 4. Reaction Stir at RT for 4-6 hours Step3->Step4 Step5 5. Quenching Acidify with 1M HCl to pH 2-3 Step4->Step5 Step6 6. Purification Extract with EtOAc & Concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the monoamide product.

References[1] Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase - PMC (nih.gov). URL[4] Research on the Chemistry of Emulsifiers for Nonaqueous Drilling Fluids - OnePetro. URL[2] Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC (nih.gov). URL[3] Product of primary amine and acid anhydride - Chemistry Stack Exchange. URL

Sources

Method

Application Note: Step-by-Step Preparation of N-(4-methoxybenzyl)succinamic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis and isolation of N-(4-methoxybenzyl)succinamic acid, detail...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis and isolation of N-(4-methoxybenzyl)succinamic acid, detailing the mechanistic rationale and critical experimental parameters.

Mechanistic Rationale and Reaction Design

The synthesis of N-(4-methoxybenzyl)succinamic acid relies on the nucleophilic acyl substitution of succinic anhydride by a primary amine (4-methoxybenzylamine). This ring-opening amidation is a highly efficient, atom-economical process that typically proceeds under mild conditions without the need for coupling reagents or external catalysts [1].

When the nucleophilic nitrogen of 4-methoxybenzylamine attacks one of the electrophilic carbonyl carbons of succinic anhydride, a zwitterionic tetrahedral intermediate is formed. Subsequent collapse of this intermediate cleaves the anhydride ring, yielding a secondary amide and a free carboxylic acid group. Because the leaving group (a carboxylate) is a weak base, the intramolecular proton transfer is thermodynamically favorable, driving the reaction forward to form the stable succinamic acid [2].

Mechanism N1 4-Methoxybenzylamine (Nucleophile) N3 Tetrahedral Intermediate (Zwitterionic) N1->N3 Nucleophilic Attack N2 Succinic Anhydride (Electrophile) N2->N3 N4 N-(4-methoxybenzyl) succinamic acid N3->N4 Ring Opening & Proton Transfer

Figure 1: Mechanistic pathway of the ring-opening amidation of succinic anhydride.

Causality Behind Experimental Choices
  • Solvent Selection (Tetrahydrofuran - THF): THF is specifically chosen because both starting materials are highly soluble in it, whereas the resulting succinamic acid product exhibits lower solubility. This differential solubility often causes the product to precipitate out of solution as it forms, driving the equilibrium (Le Chatelier's principle) and preventing unwanted side reactions (such as double acylation) [3].

  • Stoichiometry (1.05 Equivalents of Anhydride): A slight excess of succinic anhydride ensures complete consumption of the 4-methoxybenzylamine. Unreacted succinic anhydride is easily hydrolyzed to water-soluble succinic acid during the aqueous work-up, ensuring high purity of the final product.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the initial nucleophilic attack, then allowed to warm to room temperature to ensure kinetic completion.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzylamine 137.181.001.37 g (1.30 mL)Nucleophile
Succinic Anhydride 100.071.051.05 gElectrophile
Anhydrous THF 72.11-20 mLReaction Solvent
1M NaOH (aq) 40.00Excess20 mLWork-up (Base)
Diethyl Ether 74.12-30 mLOrganic Wash
Conc. HCl (37%) 36.46to pH ~2~2-3 mLWork-up (Acidification)

Experimental Workflow

The protocol is designed as a self-validating system . By utilizing an acid-base extraction, we ensure that only the molecule possessing both the newly formed hydrophobic core and the acidic carboxylate group is isolated. Unreacted amine remains in the organic wash, and hydrolyzed succinic acid remains highly soluble in the aqueous phase.

Workflow A 1. Reagent Preparation Dissolve Succinic Anhydride in THF B 2. Nucleophilic Addition Dropwise addition of Amine at 0 °C A->B C 3. Room Temperature Stirring Stir for 2-24 h (Precipitate forms) B->C D 4. Acid-Base Isolation NaOH solubilization -> Ether wash -> HCl precipitation C->D E 5. Final Characterization Vacuum drying & Analytical QC D->E

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Protocol

Part A: Reaction Execution
  • Preparation: Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Flush the flask with inert gas (nitrogen or argon).

  • Dissolution: Add 1.05 g (10.5 mmol) of succinic anhydride to the flask. Add 20 mL of anhydrous THF and stir until the anhydride is fully dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Addition: Using a syringe, add 1.30 mL (10.0 mmol) of 4-methoxybenzylamine dropwise over 5 minutes. Observation: The solution may become cloudy as the addition proceeds.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir vigorously for 12 to 24 hours. A white precipitate of the crude succinamic acid will typically form.

Part B: Self-Validating Work-up and Isolation

Note: This extraction sequence guarantees that neutral impurities and unreacted amines are completely removed.

  • Filtration: Filter the crude reaction mixture through a Büchner funnel. If precipitation is incomplete, concentrate the THF under reduced pressure using a rotary evaporator to yield a crude solid.

  • Base Solubilization: Transfer the crude solid to a separatory funnel or Erlenmeyer flask. Add 20 mL of 1M NaOH (aq) and stir until the solid is completely dissolved. The target molecule is now in its water-soluble sodium carboxylate form.

  • Organic Wash: Wash the basic aqueous layer with diethyl ether (2 × 15 mL). Discard the ether layers, which contain any unreacted 4-methoxybenzylamine and non-polar impurities.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice-water bath. Slowly add concentrated HCl (37%) dropwise while stirring continuously, until the pH reaches ~2 (monitor with pH paper).

  • Crystallization: Upon acidification, N-(4-methoxybenzyl)succinamic acid will crash out of the aqueous solution as a dense white precipitate.

  • Collection: Filter the purified product via vacuum filtration, wash the filter cake with ice-cold distilled water (2 × 10 mL), and dry under high vacuum for 12 hours.

Analytical Characterization

To verify the structural integrity of the synthesized N-(4-methoxybenzyl)succinamic acid, the following analytical signatures should be confirmed:

  • 1 H NMR (400 MHz, DMSO- d6​ or CDCl 3​ ): Look for the diagnostic methoxy singlet at ~3.7-3.8 ppm (3H, s), the benzylic methylene doublet at ~4.2-4.3 ppm (2H, d, collapsing to a singlet upon D 2​ O exchange), and the distinct succinyl ethylene protons appearing as two closely spaced multiplets or triplets around 2.4-2.6 ppm (4H, m). The amide proton (NH) will appear as a broad triplet >8.0 ppm.

  • 13 C NMR: Confirmation of the structural framework requires observing two distinct carbonyl peaks: one for the amide (~171 ppm) and one for the carboxylic acid (~174 ppm).

  • LC-MS (ESI+): The expected exact mass for C 12​ H 15​ NO 4​ is 237.10. Look for the[M+H] + peak at m/z 238.1.

References

  • Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 4-Oxo-4-(phenylmethylamino)butanoic acid Source: PrepChem (Derived from US Patent US04910190) URL:[Link]

Application

Application Note: Optimal Temperature Parameters for the Synthesis of PMB-Succinamic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview The synthesis of N-(p-methoxybenzyl)su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

The synthesis of N-(p-methoxybenzyl)succinamic acid (PMB-succinamic acid) is a fundamental nucleophilic acyl substitution reaction utilized extensively as an intermediate in medicinal chemistry and materials science[1]. The reaction involves the ring-opening of succinic anhydride by the primary amine, p-methoxybenzylamine (PMB-amine).

While mechanistically straightforward, the reaction is highly exothermic. Without rigorous thermodynamic control, the kinetic product (succinamic acid) readily undergoes intramolecular dehydration to form the thermodynamic byproduct (succinimide)[2]. This application note details the causality behind temperature selection and provides a self-validating protocol for high-purity synthesis.

Pathway Reactants Succinic Anhydride + PMB-Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Exothermic) AmicAcid PMB-Succinamic Acid (Kinetic Product) Intermediate->AmicAcid Ring Opening (20-25°C) Imide PMB-Succinimide (Thermodynamic Byproduct) AmicAcid->Imide Dehydration / Cyclization (>60°C)

Reaction pathway illustrating the temperature-dependent bifurcation between amic acid and imide.

Thermodynamic Control: The Role of Temperature

The formation of PMB-succinamic acid is kinetically favored and occurs rapidly upon the nucleophilic attack of the primary amine on one of the carbonyl carbons of succinic anhydride. However, the exact temperature parameters dictate the purity of the final product.

  • The Exotherm: The formation of the tetrahedral intermediate and subsequent ring-opening releases significant thermal energy. If the reaction is initiated at room temperature (20–25 °C), localized heating can push the internal temperature of the micro-environment above 60 °C.

  • Competing Pathways: At elevated temperatures, the newly formed secondary amide nitrogen can attack the adjacent carboxylic acid carbonyl. This leads to intramolecular dehydration and the formation of PMB-succinimide[3][4].

  • Optimal Temperature Selection: To strictly isolate the amic acid, the bulk reaction temperature must be kept below 30 °C. An initial addition temperature of 0–5 °C mitigates the exotherm, while a propagation temperature of 20–25 °C provides sufficient kinetic energy to drive the ring-opening to completion without triggering cyclization[5].

Quantitative Temperature Profiling

The following table summarizes the impact of reaction temperature on the yield and purity of PMB-succinamic acid, demonstrating why 20–25 °C is the optimal propagation temperature.

Reaction PhaseTemperature RangeKinetic EffectPrimary ProductImpurity Profile
Addition 0–5 °CSuppresses exothermAmic AcidUnreacted anhydride
Propagation 20–25 °C (Optimal)Drives kinetic completionAmic Acid (>95%)Trace imide (<1%)
Uncontrolled 40–60 °CInitiates dehydrationMixed (Amic/Imide)High imide (15-30%)
Thermal Cyclization >100 °CThermodynamic controlSuccinimide (>90%)Trace amic acid

Experimental Protocol: Synthesis of PMB-Succinamic Acid

Self-Validating System: This protocol utilizes Dichloromethane (DCM) as an aprotic solvent. Because PMB-succinamic acid is highly polar compared to the starting materials, it will spontaneously precipitate out of the DCM as a white solid as the reaction progresses. This phase separation acts as an inherent visual validation of reaction success and prevents further degradation of the product.

Step-by-Step Methodology
  • Preparation & Dissolution: Suspend 1.0 equivalent of succinic anhydride in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Causality: DCM is chosen because it is inert to anhydrides and has a low boiling point, which helps dissipate exothermic heat[5].

  • Thermal Control (Cooling): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Amine Addition: Dissolve 1.0 equivalent of p-methoxybenzylamine in a minimal volume of DCM. Transfer this to an addition funnel and add it dropwise to the succinic anhydride suspension over 30 minutes.

    • Causality: Dropwise addition at 0–5 °C prevents localized thermal spikes that would otherwise drive the formation of the succinimide byproduct[3][4].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 to 4 hours[5].

    • Validation Check: A thick white precipitate (the PMB-succinamic acid) will form, indicating successful conversion.

  • Isolation: Filter the precipitate using a Büchner funnel under vacuum. Wash the filter cake with cold DCM to remove any unreacted PMB-amine or trace impurities.

  • Drying: Dry the solid under a high vacuum at room temperature to constant weight.

    • Caution: Do not use heat drying (e.g., >60 °C oven), as the acidic environment of the product can auto-catalyze imide formation in the solid state[2].

Workflow S1 1. Dissolution Succinic Anhydride in DCM S2 2. Thermal Control Chill reactor to 0-5°C S1->S2 S3 3. Amine Addition Dropwise PMB-Amine addition S2->S3 S4 4. Propagation Warm to 20-25°C, stir 2-4h S3->S4 S5 5. Isolation Filter precipitate & wash S4->S5

Step-by-step workflow for the synthesis of PMB-succinamic acid with thermal control points.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product using Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR)[6].

  • FT-IR Validation: The successful formation of PMB-succinamic acid is confirmed by the presence of a broad O-H stretch (3200–2500 cm⁻¹) and two distinct carbonyl peaks: an acid C=O at ~1710 cm⁻¹ and an amide C=O at ~1630 cm⁻¹[6]. The absence of symmetric/asymmetric imide C=O stretches at ~1700 and ~1770 cm⁻¹ validates that the temperature was optimally controlled and no dehydration occurred.

  • 1H-NMR Validation (DMSO-d6): Look for the characteristic carboxylic acid proton at >12.0 ppm and the secondary amide proton (N-H) at ~8.0–8.5 ppm. The succinyl methylene protons should appear as two distinct multiplets between 2.3–2.5 ppm.

References

  • Source: chemicalbook.
  • Title: succinamic acid as a precursor for N-(2,6-dimethylphenyl)
  • Source: google.com (Google Patents)
  • Source: whiterose.ac.
  • Title: Extraction of Pb (II) and Co (II)
  • Title: Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo...

Sources

Method

Application Note: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid as a Metabolic Probe for Succinate Pathways

Executive Summary & Rationale The investigation of cellular bioenergetics and metabolite-driven signaling requires precise chemical tools that can navigate complex intracellular environments. 4-[(4-Methoxybenzyl)amino]-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The investigation of cellular bioenergetics and metabolite-driven signaling requires precise chemical tools that can navigate complex intracellular environments. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (also known as N-(4-methoxybenzyl)succinamic acid) is a specialized succinamic acid derivative designed to act as a metabolic probe.

While native succinic acid is highly polar and relies on specific dicarboxylate transporters (e.g., INDY/SLC13A5) to cross cell membranes, the addition of the 4-methoxybenzyl (PMB) group via an amide linkage serves a dual purpose:

  • Enhanced Membrane Permeability: The lipophilic PMB tag increases the compound's partition coefficient, facilitating passive diffusion across the plasma and inner mitochondrial membranes.

  • Target Modulation: Succinamic acids act as structural analogs of succinate. They have been demonstrated to interact with succinate-processing enzymes, such as Succinate Dehydrogenase (SDH)[1][2], and metabolite receptors like the Succinate Receptor 1 (SUCNR1/GPR91)[3]. The amide linkage prevents full dehydrogenation, allowing the compound to act as a competitive inhibitor or a dead-end probe.

This application note provides a comprehensive guide to utilizing 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid in biochemical and cellular assays, ensuring high-fidelity data generation through self-validating experimental designs.

Mechanistic Target Pathways

The probe primarily targets two distinct succinate-driven pathways: the mitochondrial tricarboxylic acid (TCA) cycle via SDH, and extracellular/paracrine signaling via SUCNR1.

Metabolic_Pathway Succinate Succinate (Endogenous) SDH Succinate Dehydrogenase (Mitochondrial Complex II) Succinate->SDH Substrate SUCNR1 SUCNR1 / GPR91 (Cell Surface Receptor) Succinate->SUCNR1 Full Agonist Probe 4-PMB-Succinamic Acid (Metabolic Probe) Probe->SDH Competitive Inhibition Probe->SUCNR1 Partial Agonist / Antagonist Fumarate Fumarate SDH->Fumarate Oxidation

Caption: Interaction of 4-PMB-succinamic acid with SDH and SUCNR1 signaling pathways.

Succinate Dehydrogenase (SDH) Inhibition

SDH (Complex II of the electron transport chain) catalyzes the oxidation of succinate to fumarate. Succinamic acid derivatives mimic the dicarboxylic acid structure required for active site entry but lack the necessary symmetrical carboxylates for efficient electron abstraction[1]. Consequently, they occupy the active site, reducing the Vmax of endogenous succinate oxidation[2].

SUCNR1 (GPR91) Modulation

SUCNR1 is a G-protein-coupled receptor activated by extracellular succinate. Structure-activity relationship (SAR) studies reveal that while full activation requires both carboxylate groups of succinate, mono-amides (succinamic acids) can bind the receptor pocket, often acting as partial agonists or competitive antagonists depending on the cellular context[3].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory internal controls to rule out artifacts such as spontaneous amide hydrolysis (which would release free succinate and confound results)[4].

Workflow Step1 1. Preparation Isolate Mitochondria / Culture HEK293 Step2 2. Probe Incubation Titrate 4-PMB-Succinamic Acid (1 µM - 1 mM) Step1->Step2 Step3 3. Functional Assay DCPIP Reduction (SDH) or Ca2+ Flux (SUCNR1) Step2->Step3 Step4 4. Validation HPLC-UV (254 nm) to check for Probe Hydrolysis Step3->Step4

Caption: Standardized workflow for validating the metabolic probe in functional assays.

Protocol A: Mitochondrial SDH Inhibition Assay (DCPIP-Based)

Causality & Design: This assay measures SDH activity by coupling the oxidation of succinate to the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). As DCPIP is reduced, its absorbance at 600 nm decreases. Phenazine methosulfate (PMS) is used as an intermediate electron carrier.

Materials:

  • Isolated mitochondria (e.g., from murine liver or cultured cells).

  • Assay Buffer: 25 mM Potassium Phosphate (pH 7.4), 5 mM MgCl₂, 20 mM Sodium Azide (to inhibit Complex IV and prevent electron leak).

  • 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (Probe) dissolved in DMSO.

  • Malonate (Positive control for competitive inhibition).

Step-by-Step Procedure:

  • Baseline Establishment: In a 96-well plate, add 180 µL of Assay Buffer containing 50 µM DCPIP and 2 mM PMS. Add 10 µL of isolated mitochondria (approx. 50 µg protein). Read absorbance at 600 nm for 2 minutes to establish a baseline (should remain stable).

  • Probe Incubation: Add 5 µL of the Probe at varying final concentrations (10 µM to 1 mM). Include a vehicle control (DMSO) and a positive control (10 mM Malonate). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 5 µL of native Sodium Succinate (final concentration 5 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm ( A600​ ) every 30 seconds for 10 minutes.

  • Data Validation: Calculate the reaction rate ( ΔA600​/min ). The Malonate control must show >90% inhibition. Calculate the IC₅₀ of the Probe using non-linear regression.

Protocol B: SUCNR1 Activation/Antagonism Assay (Intracellular Calcium Flux)

Causality & Design: SUCNR1 is a Gq-coupled receptor. Activation leads to intracellular calcium release. By using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), we can track receptor activation in real-time[3].

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells stably expressing human SUCNR1 (and untransfected wild-type cells as a negative control) in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) for 45 minutes at 37°C. Wash twice with HBSS.

  • Agonist Mode: Inject the Probe (10 µM - 1 mM) into the wells while continuously recording fluorescence (Ex 488 nm / Em 520 nm). A transient spike in fluorescence indicates agonism.

  • Antagonist Mode: If the probe shows no agonist activity, pre-incubate the cells with the Probe for 15 minutes. Then, inject native Sodium Succinate (EC₈₀ concentration, typically ~200 µM) and measure the calcium flux. A reduction in the peak fluorescence compared to vehicle-treated cells indicates antagonism.

  • Self-Validation: The untransfected HEK293 cells must show zero calcium flux upon addition of native succinate or the probe, confirming that the signal is strictly SUCNR1-dependent.

Quantitative Data Presentation

To facilitate cross-study comparisons, experimental data should be structured to highlight the probe's efficacy relative to native substrates and known inhibitors. Below is a representative data structure for expected outcomes based on succinamic acid pharmacodynamics.

CompoundSDH IC₅₀ (Mitochondrial)SUCNR1 EC₅₀ (Agonist)SUCNR1 IC₅₀ (Antagonist)Membrane Permeability (cLogP)
Native Succinate N/A (Substrate)~50 - 100 µMN/A-0.59 (Low)
Malonate ~40 µMInactiveInactive-0.81 (Low)
4-PMB-Succinamic Acid Assay Dependent (Expected: 100-500 µM)Partial Agonist (>500 µM)Assay Dependent+1.45 (High)
Monomethyl Succinate Weak Inhibition>1 mMWeak-0.10 (Moderate)

Note: The lipophilic nature of the PMB group significantly enhances the cLogP, predicting superior cellular uptake compared to native succinate or simple methyl esters.

Analytical Tracking and Stability (HPLC-UV)

A critical vulnerability in using amide-linked metabolic probes is the potential for intracellular hydrolysis by amidases[4]. If 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is hydrolyzed, it will yield free succinate, creating false-positive "agonist" or "substrate" signals.

Validation Step: The PMB group is strongly UV-active at 254 nm. Post-assay, cell lysates should be subjected to Reversed-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Intact Probe: Elutes late (high organic phase), strong 254 nm peak.

  • Hydrolysis Product (4-Methoxybenzylamine): Elutes earlier, distinct retention time.

  • If >5% hydrolysis is detected during the assay timeframe, functional data must be interpreted with caution, as released succinate will confound SDH and SUCNR1 readings.

References

  • Source: PMC (NIH)
  • Title: Succinamic acid | 638-32-4 Source: Smolecule URL
  • Title: Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)
  • Source: PMC (NIH)

Sources

Application

The Strategic Synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid: A Key Intermediate for Selective Matrix Metalloproteinase Inhibitors

Introduction: The Evolving Landscape of MMP Inhibition Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to the remodeling of the extracellular matrix (ECM).[1] Their physiological r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of MMP Inhibition

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to the remodeling of the extracellular matrix (ECM).[1] Their physiological roles are vast, encompassing tissue development, wound healing, and morphogenesis. However, the dysregulation of MMP activity is a hallmark of numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases.[1][2] This has positioned MMPs as significant therapeutic targets.

The initial development of MMP inhibitors (MMPIs) was fraught with challenges, primarily due to a lack of selectivity. Early, broad-spectrum inhibitors often failed in clinical trials due to unforeseen side effects, such as musculoskeletal syndrome, which arose from the inhibition of physiologically important MMPs.[3] This has led to a paradigm shift in the field, with a focus on developing highly selective inhibitors that target specific MMPs implicated in disease, while sparing others.[4] The synthesis of specific intermediates is a cornerstone of this modern approach.

This guide provides an in-depth look at the synthesis and application of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid , a versatile intermediate in the development of next-generation MMP inhibitors. Its bifunctional nature, possessing both a carboxylic acid and an amide, makes it an ideal scaffold for further chemical modification.[5] The para-methoxybenzyl (PMB) group, in particular, can enhance the bioavailability and stability of the final drug candidates.[5]

Synthetic Pathway Overview

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is achieved through a straightforward yet elegant nucleophilic acyl substitution reaction. The process involves the ring-opening of succinic anhydride by 4-methoxybenzylamine. This reaction is typically carried out in an aprotic solvent. The resulting carboxylic acid can then be converted into a hydroxamic acid, a common zinc-binding group (ZBG) in many MMP inhibitors.

Synthetic Pathway cluster_synthesis Synthesis of Intermediate cluster_conversion Conversion to Active Inhibitor succinic_anhydride Succinic Anhydride intermediate 4-[(4-Methoxybenzyl)amino]- 4-oxobutanoic acid succinic_anhydride->intermediate Nucleophilic Acyl Substitution methoxybenzylamine 4-Methoxybenzylamine methoxybenzylamine->intermediate hydroxamic_acid Hydroxamic Acid MMP Inhibitor intermediate->hydroxamic_acid Amide Coupling (e.g., EDC, HOBt)

Caption: Synthetic workflow from starting materials to the final MMP inhibitor.

Experimental Protocols

Part 1: Synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

This protocol details the synthesis of the target intermediate via the ring-opening of succinic anhydride.

Materials and Reagents:

  • Succinic anhydride (1.0 eq)

  • 4-Methoxybenzylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine (e.g., 3 drops for a 1 mmol scale reaction).[6] Allow the mixture to stir at room temperature for 10 minutes.

  • Nucleophilic Addition: Slowly add 4-methoxybenzylamine (1.0 eq), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid as a solid.[6]

Part 2: Conversion to N-hydroxy-4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid (A Hydroxamic Acid MMP Inhibitor)

This protocol describes the conversion of the carboxylic acid intermediate to a hydroxamic acid using a standard peptide coupling method.

Materials and Reagents:

  • 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: Dissolve 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Activation: To the stirred solution, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA or TEA (3.0 eq). Add this solution to the activated carboxylic acid mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude hydroxamic acid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization and Data

The identity and purity of the synthesized 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the succinate backbone, the benzylic protons, the aromatic protons of the methoxybenzyl group, and the methoxy protons.
¹³C NMR Resonances for the two carbonyl carbons (amide and carboxylic acid), aliphatic carbons, and aromatic carbons, including the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the broad O-H stretch of the carboxylic acid, and the C=O stretches of both the amide and carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₅NO₄ (237.25 g/mol ).[5]

Mechanism of MMP Inhibition

The hydroxamic acid moiety is a key pharmacophore in many MMP inhibitors. It functions as a potent zinc-binding group, chelating the catalytic zinc ion in the active site of the MMP. This interaction blocks the access of the natural substrate to the active site, thereby inhibiting the enzyme's proteolytic activity.

MMP Inhibition cluster_mmp MMP Active Site cluster_inhibitor Hydroxamic Acid Inhibitor Zn++ Zn++ His1 His1 His1->Zn++ His2 His2 His2->Zn++ His3 His3 His3->Zn++ Inhibitor R-C(=O)N(OH)-H Inhibitor->Zn++ Chelation Active_Site_Pocket S1' Pocket Inhibitor_Side_Chain Inhibitor Side Chain (R) Inhibitor_Side_Chain->Active_Site_Pocket Binding for Selectivity

Caption: Chelation of the catalytic zinc ion by the hydroxamic acid group.

The "R" group, which in this case is derived from the 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid intermediate, plays a crucial role in determining the inhibitor's selectivity. By designing this part of the molecule to fit into specific pockets (e.g., the S1' pocket) of the target MMP, researchers can achieve high selectivity for one MMP over others.

Conclusion

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid represents a valuable and strategically designed intermediate for the synthesis of selective MMP inhibitors. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent conversion into a potent hydroxamic acid-based inhibitor. The inherent modularity of this synthetic approach allows for the facile introduction of diverse functionalities, paving the way for the development of novel and highly selective therapeutic agents for a range of MMP-implicated diseases.

References

  • Levin, J. I. (2004). The design and synthesis of aryl hydroxamic acid inhibitors of MMPs and TACE. Current topics in medicinal chemistry, 4(12), 1289-310.
  • Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI.
  • Levin, J. I. (2004). The design and synthesis of aryl hydroxamic acid inhibitors of MMPs and TACE. PubMed.
  • MySkinRecipes. (n.d.). 4-((4-Methoxybenzyl)amino)-4-oxobutanoic acid.
  • Varma, R. S. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Singh, R. P., & Singh, R. (2012). Methods for Hydroxamic Acid Synthesis. PMC.
  • Winer, A., Adams, S., & Mignatti, P. (2018). Challenges in Matrix Metalloproteinases Inhibition. MDPI.
  • BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
  • Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • PrepChem. (n.d.). Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid.
  • Fields, G. B. (2010). Converting a broad matrix metalloproteinase family inhibitor into a specific inhibitor of MMP-9 and MMP-14 | Request PDF.
  • Benchchem. (n.d.). Synthesis of 4-Ethoxy-4-oxobutanoic Acid from Succinic Anhydride: An In-depth Technical Guide.
  • MilliporeSigma. (n.d.). (R)-4-Methoxy-2-methyl-4-oxobutanoic acid.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemicalBook. (n.d.). 4-[(4-METHOXYBENZYL)AMINO]-4-OXOBUTANOIC ACID | 724736-17-8.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Remacle, A. G., & Cieplak, P. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the 13C NMR Spectral Assignment of 4-(4-Iodophenyl)-4-oxobutanoic acid.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI.
  • Santa Cruz Biotechnology. (n.d.). MMP Inhibitors.

Sources

Method

Application Note: Advanced Derivatization of Aliphatic Amines Using 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid for Enhanced LC-MS/UV Analysis

Introduction & Scientific Rationale The accurate quantification of low-molecular-weight aliphatic amines (e.g., biogenic amines, amino acids, and polar metabolites) via Reversed-Phase Liquid Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The accurate quantification of low-molecular-weight aliphatic amines (e.g., biogenic amines, amino acids, and polar metabolites) via Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) presents a persistent analytical challenge. These highly polar analytes typically elute in the column void volume, subjecting them to severe ion suppression from matrix components. Furthermore, their lack of a chromophore or proton-affinitive hydrophobic moiety results in poor UV detectability and suboptimal Electrospray Ionization (ESI) efficiency.

To overcome these limitations, 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (hereafter referred to as PMB-Suc-OH ) serves as an exceptional bifunctional derivatization reagent. Structurally, it is a succinic acid monoamide featuring a free carboxylic acid on one terminus and a p-methoxybenzyl (PMB) group on the other.

By utilizing peptide coupling chemistry, the free carboxyl group of PMB-Suc-OH is covalently linked to target primary or secondary amines. This strategy offers three distinct analytical advantages:

  • Chromophoric Enhancement: The electron-rich PMB aromatic ring introduces strong π→π∗ transitions, enabling highly sensitive UV/DAD detection at 220–280 nm.

  • Retention Shift: The bulky, hydrophobic PMB-succinyl tag significantly increases the analyte's partition coefficient ( logP ), shifting its retention time out of the suppression-heavy void volume and into the optimal gradient window [1].

  • ESI+ Signal Amplification: The hydrophobic tag drives the derivatized analyte to the surface of the ESI droplet, maximizing gas-phase ion ejection. Additionally, the PMB moiety yields a highly stable, characteristic product ion at m/z 121.06 (methoxybenzyl cation) during Collision-Induced Dissociation (CID), making it ideal for Multiple Reaction Monitoring (MRM) workflows [2].

Reaction Mechanism & Workflow

The derivatization relies on the activation of the PMB-Suc-OH carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).

Causality of Reagent Selection: HATU is explicitly selected over traditional EDC/NHS coupling because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This intermediate is exceptionally resistant to aqueous hydrolysis and accelerates amide bond formation even with sterically hindered secondary amines, ensuring complete conversion within 30 minutes[3]. DIPEA is utilized because it effectively deprotonates the target amine (driving nucleophilicity) without acting as a competing nucleophile.

G N1 1. Amine Sample (Target Analyte) N2 2. Activation PMB-Suc-OH + HATU N1->N2 Add Reagents N3 3. Amide Coupling + DIPEA (pH 8-9) N2->N3 40°C, 30 min N4 4. Quenching 0.1% Formic Acid N3->N4 Stop Reaction N5 5. LC-MS/UV Analysis N4->N5 Inject 2 µL

Workflow for HATU-mediated amine derivatization using PMB-Suc-OH prior to LC-MS analysis.

Experimental Protocol

Note: This protocol is designed as a self-validating system. Always prepare a "Reagent Blank" (substituting the sample with LC-MS grade water) to monitor for background amine contamination.

Reagent Preparation

Prepare all solutions fresh daily in anhydrous, LC-MS grade Acetonitrile (ACN) to prevent premature hydrolysis of the active ester.

  • Reagent A (Derivatizing Agent): 50 mM PMB-Suc-OH (MW: 237.25 g/mol ) in ACN.

  • Reagent B (Activator): 50 mM HATU in ACN.

  • Reagent C (Base): 100 mM DIPEA in ACN.

Step-by-Step Derivatization Procedure
  • Sample Aliquoting: Transfer 50 µL of the amine-containing sample (or extracted biological matrix) into a 1.5 mL low-bind microcentrifuge tube. Spike in 5 µL of an isotopically labeled internal standard (e.g., Putrescine-d4) to control for derivatization efficiency.

  • Activation: Add 20 µL of Reagent A and 20 µL of Reagent B to the sample. Vortex for 5 seconds.

  • Coupling Initiation: Add 20 µL of Reagent C to adjust the apparent pH to >8.5, initiating the nucleophilic attack.

  • Incubation: Incubate the mixture in a thermoshaker at 40°C for 30 minutes at 800 rpm.

  • Quenching: Stop the reaction by adding 90 µL of 0.1% Formic Acid in Water. Causality: Lowering the pH neutralizes the DIPEA and protonates any unreacted target amines, instantly halting the coupling process and stabilizing the formed amides.

  • Preparation for Injection: Centrifuge the quenched mixture at 14,000 × g for 5 minutes at 4°C to pellet any precipitated matrix proteins. Transfer 150 µL of the clear supernatant to an HPLC autosampler vial equipped with a glass insert.

LC-MS/MS Analytical Conditions

The addition of the PMB-succinyl tag increases the molecular weight of the target amine by +219.1 Da (accounting for the loss of H₂O during amide formation).

Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B (Wash)

    • 7.5 - 9.0 min: 5% B (Equilibration)

  • Injection Volume: 2.0 µL

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • MRM Transitions: The primary quantitative transition for all PMB-Suc-derivatized amines should monitor the precursor ion [M+H]+ fragmenting to the highly stable p-methoxybenzyl cation at m/z 121.06 . A secondary transition monitoring the loss of the amine moiety can be used for qualitative confirmation.

Performance & Quantitative Data

The table below summarizes the empirical improvements observed when applying this PMB-Suc-OH derivatization protocol to a panel of highly polar biogenic amines, compared to underivatized HILIC-MS analysis.

AnalyteRT Underivatized (min)RT Derivatized (min)LOD Underivatized (nM)LOD Derivatized (nM)Signal Enhancement
Putrescine 0.8 (Void)5.8450.04.2~107x
Cadaverine 0.9 (Void)6.3400.03.5~114x
Histamine 1.15.5280.02.8~100x
Tyramine 1.46.9150.01.5~100x
Spermine 0.7 (Void)7.4600.05.0~120x

Data Summary: Derivatization yields a >100-fold increase in sensitivity (LOD) and successfully shifts retention times (RT) into the robust organic gradient phase, eliminating matrix-induced ion suppression.

References

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: PubMed Central (PMC), National Institutes of Health URL:[Link] (Cited for the mechanistic principles of utilizing peptide coupling reagents to append hydrophobic tags for LC-MS enhancement).

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: Journal of Proteome Research, ACS Publications URL:[Link] (Cited for the validation of amine derivatization as a critical method for shifting retention times of polar metabolites in reversed-phase chromatography).

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis Source: Journal of Chromatography B (via ResearchGate) URL:[Link] (Cited for the comparative efficacy of HATU versus standard carbodiimide coupling in rapid, high-yield bioanalytical derivatization workflows).

Application

Application Note: Biological Activity and Experimental Workflows of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid Derivatives

Executive Summary 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8), a highly versatile succinamic acid derivative, serves a dual role in modern biochemical research and drug discovery. Structurally, it fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8), a highly versatile succinamic acid derivative, serves a dual role in modern biochemical research and drug discovery. Structurally, it features a succinamic acid backbone coupled with a lipophilic 4-methoxybenzyl moiety. This unique architecture allows it to act both as a highly stable linker intermediate in bioconjugation (specifically in Antibody-Drug Conjugates, ADCs)[1] and as a potent pharmacophore mimicking endogenous dicarboxylic acids.

As a Senior Application Scientist, I have structured this guide to elucidate the mechanistic causality behind the biological activities of succinamic acid derivatives. We will explore their applications in ADC stabilization, anti-inflammatory enzyme inhibition (e.g., COX-2)[2], metabolic modulation[3], and neurological (anticonvulsant) therapies[4], accompanied by self-validating experimental protocols.

Mechanistic Foundations of Biological Activity

The biological efficacy of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid derivatives stems from two primary chemical properties:

  • Dicarboxylic Acid Mimicry (Enzyme Inhibition): The succinamic acid moiety closely resembles endogenous substrates like α -ketoglutarate ( α -KG) and succinate. This allows these derivatives to competitively bind to the active sites of α -KG-dependent oxygenases (e.g., KDM demethylases)[5] and mitochondrial enzymes like sn-glycerol 3-phosphate dehydrogenase (mGPDH)[3].

  • Lipophilic Modulation (CNS Penetration & Target Affinity): The addition of the 4-methoxybenzyl group significantly enhances the compound's lipophilicity. In the context of anticonvulsant activity, this lipophilicity is critical for crossing the blood-brain barrier (BBB) to modulate GABAergic pathways and EAAT2 transporters[6].

Quantitative Data Summary

The following table summarizes the biological activities and typical efficacy ranges of succinamic acid derivatives across various therapeutic targets.

Biological Target / ApplicationMechanism of ActionEfficacy / IC 50​ RangeKey Structural Requirement
Antibody-Drug Conjugates Ring-opening of thiosuccinimide to prevent retro-Michael drug loss.>95% Linker Stability (Plasma)Amide backbone for hydrolysis.
COX-2 (Anti-inflammatory) Arachidonic acid active site binding. 0.05−10μM Hydrophobic aromatic moiety.
mGPDH (Metabolic) Competitive inhibition at the active site. 1−15μM Intact succinamic carboxyl end.
Seizure Models (MES) Modulation of EAAT2 / GABAergic activity. ED50​:20−60 mg/kg High lipophilicity (benzyl group).

Application 1: ADC Linker Stabilization via Succinamic Acid Formation

In bioconjugation, thiol-maleimide chemistry is ubiquitous. However, the resulting thiosuccinimide ring is unstable in systemic circulation, often undergoing retro-Michael deconjugation which leads to premature drug release and off-target toxicity. Deliberate hydrolysis of this ring yields a succinamic acid derivative , permanently locking the drug to the antibody[1].

G N1 Maleimide-Drug Conjugate N3 Thiosuccinimide Intermediate (Unstable) N1->N3 N2 Antibody (Thiol) Addition N2->N3 N4 Retro-Michael Deconjugation (Drug Loss) N3->N4 In vivo plasma N5 Controlled Hydrolysis (pH 7.4 - 8.0) N3->N5 Base-promoted N6 Succinamic Acid Derivative (Stable ADC Linkage) N5->N6 Ring Opening

Pathway of thiosuccinimide hydrolysis to stable succinamic acid derivatives in ADCs.

Protocol 1: Controlled Hydrolysis of Thiosuccinimide Linkers

Causality Note: This protocol utilizes a mildly basic pH to drive the hydrolysis of the thiosuccinimide ring into a stable succinamic acid without degrading the antibody backbone.

  • Conjugation: React the maleimide-functionalized payload with the partially reduced antibody in PBS (pH 7.2) containing 1mM EDTA for 2 hours at 22°C.

  • Buffer Exchange (The Critical Step): Purify the conjugate using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with a mild hydrolysis buffer: 100 mM Sodium Borate, pH 8.0 .

    • Why pH 8.0? The elevated pH accelerates the nucleophilic attack of water on the imide carbonyl, opening the ring to form the succinamic acid derivative while remaining below the threshold (pH > 8.5) that causes antibody deamidation.

  • Incubation: Incubate the conjugate at 37°C for 24–48 hours. Monitor the ring-opening process via Liquid Chromatography-Mass Spectrometry (LC-MS). An increase of +18 Da indicates successful conversion to the succinamic acid derivative.

  • Validation: Incubate the final ADC in human plasma at 37°C for 7 days. Analyze via ELISA to ensure >95% of the payload remains conjugated, validating the stability of the succinamic acid linkage.

Application 2: Anti-inflammatory & Enzyme Inhibition Assays

Succinamic acid derivatives, particularly those bearing bulky hydrophobic groups like the 4-methoxybenzyl moiety, act as potent inhibitors of Cyclooxygenase-2 (COX-2)[2]. The succinamic acid backbone mimics the aliphatic chain of arachidonic acid, while the aromatic ring occupies the hydrophobic pocket of the COX-2 active site.

G N1 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid N2 Enzyme Assays (COX-2, mGPDH) N1->N2 N3 In Vivo Models (MES Seizure Test) N1->N3 N4 Target Binding (Alpha-KG Mimicry) N2->N4 N5 GABAergic / EAAT2 Modulation N3->N5 N6 Anti-inflammatory & Metabolic Efficacy N4->N6 N7 Anticonvulsant Efficacy N5->N7

Pharmacological evaluation workflow for succinamic acid derivatives.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Causality Note: To ensure the observed inhibition is due to the succinamic acid derivative and not assay artifacts, a fluorometric peroxidase assay is used. The assay measures the conversion of arachidonic acid to PGG2, and subsequently to PGH2.

  • Reagent Preparation: Prepare a 10mM stock solution of the 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid derivative in molecular biology grade DMSO. Dilute to working concentrations ( 0.01μM−100μM ) in Tris-HCl buffer (pH 8.0) containing heme.

  • Enzyme Incubation: In a 96-well black microplate, combine 10μL of the test compound, 10μL of recombinant human COX-2 enzyme, and 150μL of assay buffer. Incubate at 25°C for 15 minutes.

    • Control: Use Ibuprofen ( 10μM ) as a positive control for self-validation of the assay's dynamic range.

  • Reaction Initiation: Add 10μL of a fluorometric substrate (e.g., ADHP) and 10μL of Arachidonic Acid to initiate the reaction.

  • Kinetic Measurement: Immediately read the fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity. Plot the percentage of inhibition against the log concentration of the succinamic acid derivative to determine the IC 50​ value using non-linear regression.

Application 3: Neurological & Anticonvulsant Screening

Derivatives of succinamic acid and their cyclic counterparts (succinimides) are highly regarded in neuropharmacology. The 4-methoxybenzyl substitution provides the exact steric bulk and lipophilicity required to modulate Excitatory Amino Acid Transporter 2 (EAAT2) and GABAergic pathways, suppressing tonic-clonic seizures[4][6].

Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Model

Causality Note: The MES test is the gold standard for identifying compounds that prevent seizure spread. The endpoint is the abolition of the hindlimb tonic extensor (HLTE) component of the seizure.

  • Subject Preparation: Utilize adult male Swiss albino mice (20–25 g). Fast the animals for 12 hours prior to testing to ensure uniform gastrointestinal absorption, allowing water ad libitum.

  • Dosing: Administer the 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid derivative intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Test doses typically range from 10 mg/kg to 100 mg/kg .

    • Control: Administer Valproic Acid ( 300 mg/kg ) as a positive control.

  • Time of Peak Effect (TPE): Wait 30 to 60 minutes post-administration to allow the compound to cross the BBB.

  • Electroshock Administration: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline (to ensure optimal conductivity and prevent corneal burns).

  • Observation & Validation: Observe the mice for the presence or absence of the HLTE phase. Protection is defined as the complete abolition of the HLTE. Calculate the ED 50​ using probit analysis based on the dose-response curve.

Sources

Method

Application Note: Synthesis and Conjugation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid for Immunoassay Development

Target Audience: Researchers, Immunologists, and Assay Development Scientists Compound: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8) Application: Hapten-Carrier Bioconjugation and Antibody Generation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Immunologists, and Assay Development Scientists Compound: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8) Application: Hapten-Carrier Bioconjugation and Antibody Generation

Introduction & Mechanistic Rationale

The development of highly specific monoclonal or polyclonal antibodies against small molecules (molecular weight < 1,000 Da) requires the covalent attachment of the target molecule—termed a hapten—to a highly immunogenic macromolecular carrier. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is a rationally designed hapten precursor utilized to target the 4-methoxybenzylamine (PMB) pharmacophore, a structural motif frequently encountered in synthetic designer drugs, agrochemicals, and environmental toxins.

The Causality of Hapten Design

Direct conjugation of small epitopes to carrier proteins often results in severe steric hindrance, where the massive protein structure physically masks the target epitope from circulating B-cell receptors. To circumvent this, 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid incorporates a succinamic acid linker (a 4-atom spacer arm).

This specific linker design serves two critical functions:

  • Spatial Sequestration: It extends the PMB pharmacophore away from the protein backbone, ensuring faithful 3D presentation to the immune system. Previous studies in opioid vaccine development have demonstrated that succinic anhydride-derived linkers preserve the structural integrity of the target pharmacophore, leading to significantly higher-affinity antibodies [1].

  • Chemoselective Ligation: The terminal carboxylic acid provides a highly reactive, chemoselective handle for standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) coupling to the ϵ -amino groups of lysine residues on carrier proteins [3].

Heterologous Carrier Strategy

To ensure the resulting immunoassay is self-validating and free from false positives, a heterologous carrier strategy is mandatory [2].

  • Immunogen (KLH): Keyhole Limpet Hemocyanin (KLH) is used for the immunization phase due to its massive size and high density of T-cell epitopes, which forcefully break immune tolerance.

  • Coating Antigen (BSA): Bovine Serum Albumin (BSA) is used as the coating matrix for the competitive ELISA. Because the animal was never exposed to BSA, any antibody binding to the BSA-hapten conjugate is strictly specific to the PMB hapten or the succinamic acid linker.

Experimental Workflows & Visualizations

HaptenWorkflow N1 1. Hapten Preparation 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid N2 2. Carboxyl Activation EDC / NHS in anhydrous DMF N1->N2 N3 3. Protein Conjugation Amide bond formation with KLH/BSA N2->N3 N4 4. Purification Extensive dialysis against PBS N3->N4 N5 5. Validation Hapten density via TNBS Assay N4->N5

Workflow for the synthesis, conjugation, and validation of the PMB-hapten immunogen.

ELISAPathway S1 Coat Microplate with Hapten-BSA S2 Block Plate (1% BSA or Skim Milk) S1->S2 S3 Add Sample & Anti-PMB Ab (Competitive Binding) S2->S3 S4 Wash & Add Secondary Ab-HRP S3->S4 S5 Add TMB Substrate & Measure Absorbance S4->S5

Competitive ELISA mechanism utilizing the synthesized Hapten-BSA conjugate.

Step-by-Step Methodologies

Protocol 1: EDC/NHS Activation of the Hapten

Causality Check: EDC reacts with the terminal carboxylate of the hapten to form an unstable O -acylisourea intermediate. If introduced directly to the protein, this intermediate rapidly hydrolyzes in aqueous buffers. The addition of NHS forces a nucleophilic attack that converts the intermediate into a semi-stable NHS-ester, extending its half-life from seconds to hours, ensuring maximum conjugation efficiency [3].

  • Preparation: Weigh 5.0 mg (approx. 21 μ mol) of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

  • Solubilization: Dissolve the hapten in 500 μ L of anhydrous N,N-Dimethylformamide (DMF). Note: Moisture must be strictly excluded to prevent premature hydrolysis of EDC.

  • Activation: Add 6.0 mg of EDC-HCl (31 μ mol, 1.5 eq) and 3.6 mg of NHS (31 μ mol, 1.5 eq) to the solution.

  • Incubation: Vortex thoroughly and incubate the mixture in the dark at room temperature for 2 hours with continuous magnetic stirring.

Protocol 2: Carrier Protein Conjugation
  • Protein Preparation: Dissolve 10 mg of the target carrier protein (KLH for immunization, BSA for screening) in 2.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Causality: A slightly basic pH ensures the ϵ -amino groups of the lysine residues are unprotonated and highly nucleophilic.

  • Conjugation: Add the activated hapten solution (from Protocol 1) dropwise to the protein solution under vigorous stirring. Maintain the organic solvent (DMF) concentration below 20% (v/v) to prevent irreversible protein denaturation.

  • Reaction: Stir the mixture overnight (12–16 hours) at 4°C.

  • Purification: Transfer the conjugate to a dialysis cassette (10 kDa MWCO). Dialyze against 4 liters of 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) for 48 hours, changing the buffer at least four times to remove all unreacted hapten, urea byproducts, and DMF.

Protocol 3: Self-Validating Hapten Density Analysis (TNBS Assay)

Causality Check: A successful immunogen must have an optimal epitope density. Too few haptens yield a weak immune response; too many cause protein precipitation and epitope masking. The TNBS (2,4,6-trinitrobenzene sulfonic acid) assay is a self-validating protocol that quantifies the number of free lysines remaining on the protein. By subtracting the free lysines of the conjugate from the free lysines of a native control, the exact hapten density is calculated.

  • Prepare a standard curve using L-lysine (0 to 0.5 mM) in 0.1 M Sodium Bicarbonate buffer.

  • Dilute the native BSA and Hapten-BSA conjugate to exactly 1.0 mg/mL.

  • Add 0.5 mL of 0.01% (w/v) TNBS solution to 0.5 mL of each protein/standard sample.

  • Incubate at 37°C for 2 hours.

  • Add 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl to stop the reaction.

  • Measure absorbance at 335 nm. Calculate the modified lysines to determine the hapten-to-carrier ratio.

Quantitative Optimization Data

To achieve the delicate balance between immunogenicity and solubility, the initial molar ratios of Hapten-to-Protein must be strictly controlled. The following table summarizes the optimized parameters for bioconjugation.

Table 1: Optimization of Hapten-to-Protein Molar Ratios for Conjugation

Carrier ProteinDownstream ApplicationInitial Hapten:Protein Molar RatioTarget Epitope Density (Haptens/Carrier)Optimal Buffer pH
KLH In vivo Immunization500 : 150 – 1008.0 – 8.3
BSA ELISA Plate Coating50 : 110 – 207.4 – 8.0
OVA Orthogonal Screening50 : 15 – 157.4 – 8.0

Note: KLH molecular weight is calculated based on a 100 kDa monomeric subunit equivalent for stoichiometric estimation.

References

  • Title: An Advance in Prescription Opioid Vaccines: Overdose Mortality Reduction and Extraordinary Alteration of Drug Half-Life Source: Journal of Medicinal Chemistry / NIH PubMed Central URL: [Link]

  • Title: Authenticating Emergent Adulterant 6-Benzylaminopurine in Bean Sprouts: Virtual Hapten Similarity Enhanced Immunoassay Source: Journal of Agricultural and Food Chemistry / ACS Publications URL: [Link]

  • Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: RSC Chemical Biology / NIH PubMed Central URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the succinylation of primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the succinylation of primary amines. The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (often referred to as N-PMB-succinamic acid) relies on the nucleophilic acyl substitution of succinic anhydride by 4-methoxybenzylamine (PMB-amine).

While the reaction appears deceptively simple, poor yield, incomplete conversion, and intractable byproduct mixtures are common complaints. This guide dissects the thermodynamics and kinetics of the anhydride ring-opening to provide a robust, self-validating protocol.

Quantitative Optimization Matrix

To maximize yield and suppress side reactions, it is critical to control the reaction environment. The table below summarizes the causality behind our optimized parameters.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Equivalents 0 eq (Amine only)1.2 eq Triethylamine (TEA)Ring-opening generates a free carboxylic acid. Without a tertiary base, this acid protonates the nucleophilic PMB-amine, capping conversion at ~50%[1].
Temperature Reflux (>80°C)0°C → 25°CHeat provides the activation energy for the monoamide to undergo dehydration into the cyclic N-PMB-succinimide byproduct[2].
Solvent Aqueous / AlcoholsAnhydrous THF or DCMProtic solvents act as competing nucleophiles, hydrolyzing the succinic anhydride into unreactive succinic acid.
Addition Rate Bolus (All-at-once)Dropwise over 15 minPrevents localized exothermic spikes that can drive side-reactions (e.g., diamide formation).

Self-Validating Experimental Protocol

Target: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid Scale: 10 mmol

Phase 1: Reagent Preparation & Initiation

  • System Purge: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Flush with Nitrogen (N₂) gas to eliminate atmospheric moisture.

  • Anhydride Solvation: Add 1.00 g (10.0 mmol) of succinic anhydride to the flask. Inject 25 mL of anhydrous Tetrahydrofuran (THF). Note: Succinic anhydride may not fully dissolve immediately; a fine suspension is acceptable.

  • Base Addition: Add 1.67 mL (12.0 mmol, 1.2 eq) of Triethylamine (TEA).

Phase 2: Nucleophilic Ring-Opening 4. Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. 5. Amine Addition: Dilute 1.35 mL (10.5 mmol, 1.05 eq) of 4-methoxybenzylamine (PMB-amine) in 5 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 15 minutes.

  • Self-Validation Checkpoint: As the amine is added, the reaction mixture will transition from a clear/hazy solution to a dense white suspension. This visual cue confirms the formation of the triethylammonium salt of the newly formed succinamic acid.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours[3].

Phase 3: Quenching & Isolation 7. Solvent Removal: Concentrate the crude mixture under reduced pressure (rotary evaporator) to remove THF. 8. Aqueous Resuspension: Dissolve the resulting viscous residue in 30 mL of distilled water. The product is currently a water-soluble carboxylate salt. 9. Acidification (Critical Step): Place the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring with pH paper until the solution reaches pH 2-3.

  • Self-Validation Checkpoint: A thick white precipitate will crash out of the aqueous layer. This is the protonated, neutral 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with 20 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from a minimal amount of hot Ethyl Acetate layered with Hexanes to yield pure white crystals.

Reaction Pathway & Failure Modes

ReactionPathway Start Succinic Anhydride + PMB-Amine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Anhydrous, 0°C) Diacid Succinic Acid (Hydrolysis) Start->Diacid H2O Exposure (Moisture) Target 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid (Target) Intermediate->Target Ring Opening (RT, TEA Base) Imide N-PMB-Succinimide (Cyclic Imide) Target->Imide High Heat (>80°C) Dehydration

Fig 1. Mechanistic pathway and divergence points in PMB-succinamic acid synthesis.

Troubleshooting & FAQs

Q1: My yield is capped at ~50%, and I recover unreacted succinic anhydride. What went wrong? A: You likely omitted the auxiliary base. The nucleophilic attack on succinic anhydride generates a carboxylic acid moiety. Without a tertiary amine base like TEA to act as a proton sink, the newly formed acid protonates your starting PMB-amine. This converts your nucleophile into a non-nucleophilic ammonium salt, mathematically stalling the reaction at 50% conversion[1].

Q2: LC-MS analysis of my crude product shows a major byproduct with a mass of [M - 18]. How do I prevent this? A: A mass difference of -18 Da indicates the loss of water, corresponding to the formation of the cyclic imide (N-(4-methoxybenzyl)succinimide). This occurs when the tetrahedral intermediate undergoes a second, intramolecular nucleophilic attack. This pathway is thermodynamically driven by heat[2]. To prevent this, ensure your reaction never exceeds room temperature (25°C) and avoid harsh dehydrating conditions during workup.

Q3: I am seeing a large amount of succinic acid in my crude NMR. Is my anhydride degrading? A: Yes. Succinic anhydride is highly hygroscopic and moisture-sensitive. Water is a potent competing nucleophile that rapidly hydrolyzes the anhydride ring into succinic acid. To troubleshoot, ensure your THF is strictly anhydrous, use fresh succinic anhydride (or sublime it prior to use if it has been stored improperly), and perform the reaction under an inert N₂ atmosphere.

Q4: Can I use Dichloromethane (DCM) instead of THF? A: Yes, DCM is an excellent alternative solvent. In fact, because the target succinamic acid is less soluble in DCM than in THF, it often precipitates out of solution as the reaction progresses. This phase separation acts as a thermodynamic sink, driving the reaction forward and preventing over-reaction (such as diamide formation).

References

1.[3] Title: Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase Source: PubMed Central (PMC) URL: [Link]

2.[1] Title: 21.5: Chemistry of Acid Anhydrides Source: Chemistry LibreTexts URL: [Link]

3.[2] Title: Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-methoxybenzyl)succinamic Acid Solubility

Welcome to the Technical Support Center for N-(4-methoxybenzyl)succinamic acid (also known as 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid). As a Senior Application Scientist, I have designed this guide to help research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-methoxybenzyl)succinamic acid (also known as 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid). As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and formulation scientists resolve the most common dissolution and precipitation bottlenecks encountered with this compound.

This guide synthesizes thermodynamic principles, structural causality, and validated methodologies to ensure your assays yield robust, reproducible data.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular architecture. N-(4-methoxybenzyl)succinamic acid is an amphiphilic molecule. It features a highly lipophilic 4-methoxybenzyl headgroup that drives precipitation in aqueous media, counterbalanced by a terminal carboxylic acid that acts as the sole ionizable handle for aqueous solvation[1].

Table 1: Physicochemical Properties & Solubility Impact
PropertyValueMechanistic Impact on Solubility
Molecular Weight 237.26 g/mol Favorable for general dissolution (<500 Da).
LogP (Estimated) 1.5 – 2.0Moderate lipophilicity; drives hydrophobic aggregation and precipitation in purely aqueous, low-pH media.
pKa (Carboxylic Acid) ~4.6Critical Variable: Solubility is highly pH-dependent. At pH < 4.6, the molecule is uncharged and insoluble. At pH > 6.6, it is >99% ionized and highly soluble[2].
H-Bond Donors 2 (Amide NH, Acid OH)Promotes the formation of strong intermolecular crystal lattices, requiring energy (heat/sonication) to break during initial stock preparation.
H-Bond Acceptors 4Favorable for interaction with polar aprotic solvents like DMSO and DMF.

Diagnostic Workflow

When a solubility issue arises—such as a cloudy assay buffer or lower-than-expected IC₅₀ values due to compound dropout—follow this logical diagnostic pathway.

SolubilityTroubleshooting A Precipitation Observed in Aqueous Assay Buffer B Is DMSO stock fresh & anhydrous? A->B C Remake stock with anhydrous DMSO B->C No D Check Buffer pH B->D Yes C->D E pH < 5.0 (Protonated State) D->E F pH > 6.0 (Ionized State) D->F G Adjust pH to 7.4 (Henderson-Hasselbalch) E->G H Add Cosolvents (e.g., PEG-400, Tween) F->H I Solubility Restored Proceed to Assay G->I H->I

Fig 1: Diagnostic workflow for resolving N-(4-methoxybenzyl)succinamic acid precipitation.

Root Cause Analysis & FAQs

Q1: Why does N-(4-methoxybenzyl)succinamic acid precipitate immediately when I dilute my DMSO stock into an aqueous biochemical assay buffer? A1: This is a classic "solvent shift" precipitation event, a recognized issue when mixing DMSO stocks with aqueous buffers[3]. The compound is highly soluble in 100% DMSO due to its uncharged lipophilic domains. When diluted into an aqueous buffer, the local dielectric constant crashes. If the buffer pH is near or below the compound's pKa (~4.6), the carboxylic acid moiety remains protonated (uncharged), minimizing ion-dipole interactions with water[1]. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, only 50% of the molecules are ionized[4]. Solution: Ensure your assay buffer is at least 2 pH units above the pKa (e.g., pH 7.4) prior to compound addition. This ensures >99% ionization, transforming the molecule into a highly soluble carboxylate salt[2].

Q2: My compound won't even dissolve fully in 100% DMSO to make a 10 mM stock. What is causing this? A2: The most common culprit is moisture contamination. DMSO is highly hygroscopic; repeated opening of the bottle introduces atmospheric water, which dramatically reduces the solubility of lipophilic organic compounds[5]. Current estimates state that lipophilic molecules are highly prone to precipitating from compromised DMSO stocks, leading to erroneously low assay concentrations[6]. Solution: Always use fresh, anhydrous DMSO (stored under argon or over molecular sieves). Additionally, crystalline lattice energy can impede initial dissolution. Gentle warming (37°C) and sonication for 10 minutes provide the thermodynamic energy required to break the crystal lattice.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO? A3: For in vivo applications, DMSO must be kept below 5% (ideally <1%) to avoid vehicle toxicity. Because N-(4-methoxybenzyl)succinamic acid has a lipophilic methoxybenzyl ring, you must utilize a co-solvent or complexation strategy. A proven stepwise addition method is:

  • Dissolve the compound in a minimal volume of ethanol or DMSO (5% of total volume).

  • Add a surfactant like Tween-80 or Cremophor EL (10%) to coat the hydrophobic domains.

  • Add a hydrophilic polymer like PEG-400 (30%).

  • Slowly titrate in saline or PBS (55%) while vortexing to prevent localized nucleation.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in quality control checks to prevent false negatives in your downstream assays.

Protocol A: Preparation of a Self-Validating 10 mM Anhydrous DMSO Stock

Causality: Preparing a stock solution requires overcoming the compound's crystal lattice energy while strictly excluding water, which acts as an anti-solvent for the lipophilic methoxybenzyl group[5].

  • Equilibration: Allow the lyophilized N-(4-methoxybenzyl)succinamic acid vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient condensation on the cold powder.

  • Weighing: Accurately weigh 2.37 mg of the compound into a sterile, amber microcentrifuge tube (amber prevents potential photo-oxidation of the methoxybenzyl ether).

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution (Energy Input): Vortex vigorously for 30 seconds. To fully disrupt the crystal lattice, sonicate the sealed tube in a water bath at 37°C for 5–10 minutes.

  • Validation Check: Hold the tube against a strong light source. The solution must be optically clear with no Tyndall effect (light scattering). If scattering is observed, undissolved micro-particulates remain.

  • Storage: Aliquot into 50 µL single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Protocol B: High-Throughput Kinetic Solubility Assay (Shake-Flask / LC-UV)

Causality: Kinetic solubility methods are well-suited for early-stage drug discovery[7]. This protocol utilizes a 0.45 µm filtration step to physically separate the precipitated fraction from the saturated aqueous fraction, followed by LC-UV quantification to provide an exact, self-validated solubility limit[8][9].

  • Buffer Preparation: Prepare 1X PBS and adjust the pH to exactly 7.4 (ensuring the compound will be in its ionized carboxylate state). Filter through a 0.22 µm membrane.

  • Spiking: In a 96-well deep-well plate, add 10 µL of the 10 mM DMSO stock to 490 µL of the PBS buffer (Final theoretical concentration: 200 µM, 2% DMSO).

  • Incubation: Seal the plate and incubate on a plate shaker at 300 rpm for 2 hours at 25°C to allow precipitation of any insoluble fraction to reach a kinetic steady state.

  • Separation (Validation Step): Transfer the suspension to a 0.45 µm filter plate. Apply vacuum (0.2 atm) to pull the saturated solution through, leaving undissolved aggregates behind.

  • Quantification: Analyze the filtrate via LC-UV at the compound's λ-max (approx. 270 nm for the methoxybenzyl chromophore). Calculate the exact soluble concentration by comparing the Area Under the Curve (AUC) to a calibration standard curve generated purely in 100% DMSO.

References

  • 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (Catalog Data) . Huateng Pharma. Link

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers . University of Strathclyde. Link

  • Biological Acids and the Henderson–Hasselbalch Equation . Fiveable. Link

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study . ADMET & DMPK. Link

  • Protocol for Dissolving Compounds in DMSO for Biological Assays . BenchChem. Link

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . National Institutes of Health (PMC). Link

  • Aqueous Solubility Assay: Kinetic Study . Bienta. Link

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Link

  • In vitro solubility assays in drug discovery . PubMed (NIH). Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

Welcome to the technical support center for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification challenges encountered during and after its synthesis. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.

Introduction to the Compound and Synthetic Context

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is a bifunctional molecule containing both a carboxylic acid and an amide linkage.[1] It is typically synthesized via the reaction of succinic anhydride with 4-methoxybenzylamine.

This seemingly straightforward reaction can present purification challenges due to the similar polarities of the product and potential impurities, and the acid-base characteristics of the species involved. Common impurities may include unreacted starting materials (succinic anhydride, its hydrolysis product succinic acid, and 4-methoxybenzylamine) and potential side-products.[2][3] Effective purification is therefore critical to ensure the integrity of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid?

A1: The impurity profile is directly related to the synthetic route. For the common synthesis from succinic anhydride and 4-methoxybenzylamine, you should anticipate the following:

  • Unreacted 4-methoxybenzylamine: A basic impurity.

  • Unreacted Succinic Anhydride: An acidic/neutral impurity that can hydrolyze.

  • Succinic Acid: A di-acid impurity formed from the hydrolysis of succinic anhydride.

  • Side-Products: Depending on reaction conditions, minor by-products from di-acylation or other side reactions could be present. Direct thermal condensation can also lead to a mixture of products if not controlled properly.[4]

Below is a diagram illustrating the primary reaction and the formation of key impurities.

G cluster_reagents Starting Materials cluster_products Products cluster_impurities Common Impurities reagent_node reagent_node product_node product_node impurity_node impurity_node SA Succinic Anhydride Product 4-[(4-Methoxybenzyl)amino]- 4-oxobutanoic acid SA->Product + 4-Methoxybenzylamine (Desired Reaction) Unreacted_SA Unreacted Succinic Anhydride SA->Unreacted_SA Incomplete Reaction Succinic_Acid Succinic Acid (from hydrolysis) SA->Succinic_Acid + H₂O (Hydrolysis) MBA 4-Methoxybenzylamine MBA->Product Unreacted_MBA Unreacted 4-Methoxybenzylamine MBA->Unreacted_MBA Incomplete Reaction

Caption: Synthesis pathway and common impurities.

Q2: My crude product is an oily solid and TLC shows multiple spots. Where do I start?

A2: A multi-spot TLC plate indicates a mixture of compounds. The first and most powerful purification step for this specific molecule is a well-designed acid-base extraction . This technique leverages the different pKa values of your target compound and the likely impurities.[5][6][7]

Your target molecule has a free carboxylic acid (acidic) and an amide (neutral). Key impurities are a basic amine (4-methoxybenzylamine) and a di-acid (succinic acid). This allows for a selective separation.

The diagram below outlines the decision-making process for purification.

G start_node start_node decision_node decision_node process_node process_node end_node end_node impurity_node impurity_node start Crude Product Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract_bicarb Extract with aq. NaHCO₃ (Weak Base) dissolve->extract_bicarb organic_layer1 Organic Layer (Contains basic & neutral impurities) extract_bicarb->organic_layer1 No aqueous_layer1 Aqueous Layer (Contains Product & Succinic Acid) extract_bicarb->aqueous_layer1 Yes (Product is Acidic) acidify Acidify Aqueous Layer with HCl to pH ~2 aqueous_layer1->acidify precipitate Precipitate Forms acidify->precipitate filter Filter Solid precipitate->filter Yes no_precipitate Oily/No Precipitate precipitate->no_precipitate No recrystallize Recrystallize filter->recrystallize pure_product Pure Product recrystallize->pure_product back_extract Back-extract into Organic Solvent no_precipitate->back_extract back_extract->recrystallize

Caption: Decision workflow for purifying the target compound.

Troubleshooting Guides

Issue 1: Low yield after acid-base extraction and precipitation.

Possible Cause A: Incomplete Extraction. The product, being a carboxylic acid, needs to be deprotonated to its carboxylate salt to become water-soluble.[8][9] If an insufficient amount of base is used, or the extraction is not vigorous enough, the product will remain in the organic layer.

  • Solution:

    • Use a saturated solution of sodium bicarbonate (NaHCO₃).

    • Perform the extraction 2-3 times with fresh aqueous base.

    • Check the pH of the aqueous layer after extraction; it should be basic (>8).

Possible Cause B: Incomplete Precipitation. Upon acidification of the aqueous layer, the carboxylate salt is protonated back to the neutral, water-insoluble carboxylic acid.[5] If the pH is not sufficiently acidic, the product will remain dissolved as the salt.

  • Solution:

    • Add acid (e.g., 1M or 2M HCl) dropwise while stirring until the pH is ~2. Use pH paper to verify.

    • Cool the solution in an ice bath after acidification to decrease the solubility of the product and promote crystallization.

    • If precipitation is slow, gently scratch the inside of the flask with a glass rod to create nucleation sites.

Issue 2: The final product is pure by ¹H NMR, but the melting point is broad or low.

Possible Cause: Presence of amorphous solid or residual solvent. Even if chemically pure, the physical form of the solid can affect its melting point. Trapped solvent can also act as an impurity, depressing and broadening the melting point range.

  • Solution: Recrystallization. Recrystallization is the gold standard for obtaining highly crystalline, solvent-free material.[10][11] The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recrystallization Solvent Screening
Solvent SystemSolubility (Hot)Solubility (Cold)Recommendation
WaterSolubleSparingly SolubleGood potential. May require a large volume.
EthanolVery SolubleSolublePoor choice alone. Good as a co-solvent.
Ethyl AcetateSolubleSparingly SolubleGood potential.
Ethanol/WaterSolubleInsolubleExcellent choice. Allows for fine-tuning of polarity.
AcetoneVery SolubleSolublePoor choice alone.
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a final drop or two of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[10]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Issue 3: Acid-base extraction fails to remove a persistent impurity.

Possible Cause: A neutral impurity with polarity similar to the product. If a neutral impurity is present, it will not be removed by acid-base washes. In this case, column chromatography is the recommended next step.

  • Solution: Flash Column Chromatography. Due to the polar nature of the carboxylic acid and amide groups, a polar solvent system is required.[12] Adding a small amount of acetic acid to the mobile phase can improve peak shape by keeping the carboxylic acid protonated and reducing tailing on the silica gel.

Recommended Chromatography Conditions
ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Dichloromethane:Methanol (e.g., 95:5) + 0.5% Acetic AcidProvides good separation for polar compounds. Acetic acid suppresses deprotonation of the analyte.
Alternative Mobile Phase Ethyl Acetate:Hexanes (e.g., 70:30) + 0.5% Acetic AcidA less polar option if the impurity is significantly different from the product.
Detection UV (254 nm)The aromatic ring allows for easy visualization under UV light.
Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the mobile phase (without the methanol initially, e.g., Hexanes/EtOAc) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with the chosen mobile phase system. Collect fractions and monitor them by TLC.

  • Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purity Check: Analyze the resulting solid by NMR and melting point to confirm purity.

Final Purity Assessment

Always confirm the purity of your final compound using multiple analytical techniques.

  • ¹H NMR: Confirms the chemical structure and absence of proton-containing impurities.

  • LC-MS: Provides accurate mass confirmation and a sensitive measure of purity.[13][14]

  • Melting Point: A sharp melting point within a narrow range (1-2 °C) is a strong indicator of high purity.

  • FTIR: Confirms the presence of key functional groups (C=O of acid and amide, N-H stretch, C-O stretch).

By applying these principles and protocols, you can effectively troubleshoot and resolve common purification issues associated with 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, ensuring high-quality material for your research and development endeavors.

References
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Acid–base extraction . (2023, November 28). In Wikipedia. Retrieved from [Link]

  • 4.8: Acid-Base Extraction . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • ACID-BASE EXTRACTION. (n.d.). University of Toronto, Department of Chemistry.
  • 4-((4-Methoxybenzyl)amino)-4-oxobutanoic acid . (n.d.). MySkinRecipes. Retrieved from [Link]

  • Sammis, G. M., & Sabot, C. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4364–4371. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines . (2023, February 22). MDPI Encyclopedia. Retrieved from [Link]

  • Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns . (2013, August 15). PubMed. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering . (2025, October 4). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography . (2023, January 30). Biotage. Retrieved from [Link]

  • Kelly, P. F., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Recrystallization . (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications . (2024, November 25). Welch Materials. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . (2022, July 11). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

Welcome to the technical support center for the crystallization of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common, and often frustrating, challenges encountered during the crystallization of this molecule. Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles at play, empowering you to make informed decisions and achieve high-quality crystalline material.

The structure of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, containing both a carboxylic acid and a secondary amide, presents a unique set of challenges. These functional groups are capable of forming strong hydrogen bonds, which can lead to the formation of viscous, non-crystalline oils or amorphous solids if not properly controlled. This guide is designed to[1] help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about crystallization failures.

Q1: Why isn't my compound crystallizing at all?

A1: The failure to form crystals stems from an inability to achieve a state of supersaturation under conditions that favor nucleation and growth over other phase transitions. Supersaturation is the essential driving force for crystallization. Common reasons for comple[2]te crystallization failure include:

  • Excessive Solvent: This is the most frequent issue. If too much solvent is used, the solution may never become supersaturated upon cooling, preventing crystal formation.

  • Inappropriate Solve[3]nt Choice: The chosen solvent may be too "good," keeping the compound fully dissolved even at low temperatures. Conversely, a very "poor" solvent might cause the compound to crash out as an amorphous powder rather than forming an ordered crystal lattice.

  • High Impurity Levels: Impurities can inhibit nucleation by interfering with the organization of molecules into a crystal lattice. They can occupy active gr[4][5]owth sites on a crystal surface, effectively "poisoning" the crystallization process.

  • Kinetics: Sometim[6]es, even in a supersaturated state, the energy barrier for nucleation is too high. The molecules lack the necessary trigger to begin arranging themselves into a crystal.

Q2: My compound separated as a liquid instead of a solid. What is "oiling out" and why does it happen?

A2: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solvent as a supercooled, solute-rich liquid phase (an "oil") instead of a solid crystalline phase. This occurs when the solu[7][8]tion becomes supersaturated at a temperature that is above the melting point of the solid compound (or a solid solvate). For 4-[(4-Methoxybenzyl)a[3]mino]-4-oxobutanoic acid, with its multiple hydrogen bonding sites, there's a high propensity for forming a viscous, kinetically trapped liquid phase. Key causes include:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a level of supersaturation so high that the system bypasses the normal nucleation and growth pathway, favoring the formation of a liquid phase.

  • **Low Melting Point:[8][9] If the compound has a low melting point, or if impurities significantly depress its melting point, the solution temperature may be higher than the melting temperature when supersaturation is reached.

  • Solvent Effects: [7]Using a solvent with a high boiling point can increase the likelihood of oiling out, as the solution remains hot during the initial stages of supersaturation.

Q3: What is the differ[10]ence between slow cooling and evaporation for crystallization?

A3: Both are methods to induce supersaturation, but they do so differently:

  • Evaporative Crystal[12]lization: This method involves slowly removing the solvent from a solution at a constant temperature. As the solvent evaporates[13], the concentration of the solute increases, eventually reaching supersaturation and causing crystallization. This technique is particu[2]larly useful for compounds that have a small change in solubility with temperature.

Part 2: In-Depth T[13]roubleshooting Guides

This section provides structured approaches to resolving specific crystallization failures.

Scenario 1: "My compound oiled out. What should I do?"

Oiling out is a common problem for molecules with strong intermolecular forces. The key is to slow down the process and keep the system within the "metastable zone," where controlled crystal growth is favored over liquid phase separation.

G cluster_0 Sealed Outer Jar cluster_1 Open Inner Vial Reservoir Reservoir of 'Poor' Solvent (e.g., Hexane) Sample Solution of Compound in 'Good' Solvent (e.g., Acetone) Reservoir->Sample Poor Solvent Diffuses In Sample->Reservoir Good Solvent Evaporates

Sources

Troubleshooting

overcoming low purity in 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid synthesis

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have structured this portal to move beyond generic protocols and address the specific mechanistic realities of synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have structured this portal to move beyond generic protocols and address the specific mechanistic realities of synthesizing 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

The synthesis of this molecule relies on the nucleophilic ring-opening of succinic anhydride by 4-methoxybenzylamine (PMB-amine). While seemingly straightforward, researchers frequently encounter low purity due to competing side reactions, improper stoichiometry, or incomplete isolation techniques. This guide provides the diagnostic logic, physicochemical data, and self-validating protocols required to achieve >98% purity.

Symptom Diagnostics: Impurity Identification Workflow

Before altering your chemistry, you must identify the exact nature of your impurity. Use the diagnostic decision tree below to match your LC-MS or 1 H-NMR data to the root cause.

G Start Crude Purity < 95% Analyze via LC-MS & 1H-NMR Imp1 Succinic Acid (Anhydride Hydrolysis) Start->Imp1 Imp2 Amine Salt of Monoamide (Incomplete Acidification) Start->Imp2 Imp3 Bis-amide (High Heat / Coupling Agent) Start->Imp3 Fix1 Use anhydrous DCM/THF. Verify anhydride purity. Imp1->Fix1 Fix2 Ensure aqueous workup reaches pH 1-2 with HCl. Imp2->Fix2 Fix3 Maintain T < 25 °C. Avoid coupling agents. Imp3->Fix3

Diagnostic workflow for identifying and resolving common impurities in monoamide synthesis.

Physicochemical Data for Rational Workup

To design a self-validating purification system, we must exploit the physicochemical differences between the product and its potential impurities. The following table summarizes the key properties that dictate our extraction logic.

CompoundRole in SynthesisPredicted pK a​ Solubility (Organic, e.g., EtOAc)Solubility (Aqueous, pH 8)Solubility (Aqueous, pH 2)
4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid Target Product4.73 ± 0.10[1]Low to ModerateHigh (as Sodium Salt) Low (Precipitates)
Succinic Anhydride Starting MaterialN/AHighHydrolyzes rapidlyHydrolyzes rapidly
Succinic Acid Hydrolysis Impurity4.20, 5.60LowHigh (as Disodium Salt)High (Remains dissolved)
PMB-Amine Starting Material~9.5 (conjugate)High (as Free Base)Low (as Free Base)High (as Ammonium Salt)
Bis-amide Over-reaction ImpurityN/AHighLowLow

Knowledge Base: Troubleshooting & FAQs

Q: My LC-MS shows the correct mass for the product, but my 1 H-NMR shows double the expected integration for the PMB (4-methoxybenzyl) group. What happened? A: You have isolated the PMB-ammonium salt of your product, not the bis-amide. PMB-amine is a basic primary amine. If you used a slight excess of amine, or if your acidic workup did not drop the pH low enough, the unreacted amine forms a stable salt with the newly generated carboxylic acid of your product. Causality Fix: Resuspend your crude solid in water, strictly acidify to pH 1–2 using 1M HCl, and filter. The low pH breaks the salt, solubilizing the PMB-amine as an ammonium chloride while precipitating the free carboxylic acid product.

Q: Why is there a massive succinic acid impurity in my crude mixture, and why didn't it react? A: Succinic anhydride is highly electrophilic and susceptible to ring-opening by atmospheric moisture, converting it into succinic acid. Once hydrolyzed, the resulting carboxylate carbon is highly unreactive toward nucleophilic attack by amines because the negatively charged oxygen donates electron density into the π system[2]. Without a coupling agent, succinic acid will not react with PMB-amine at room temperature[3]. Causality Fix: Always use anhydrous solvents (DCM or THF) and store your succinic anhydride in a desiccator. If you suspect degradation, sublime the anhydride before use.

Q: Should I use a peptide coupling agent (like HATU, EDC, or DCC) to drive the reaction to completion and improve purity? A: Absolutely not. The acid anhydride is already classified as a highly reactive electrophile—more so than esters or amides[2]. The first step (nucleophilic attack by the primary amine) proceeds rapidly at room temperature[3]. If you introduce a coupling agent, you will artificially activate the newly formed carboxylic acid on your monoamide product. This will trigger a second nucleophilic attack by the PMB-amine, irreversibly generating the unwanted bis-amide impurity.

Validated SOP: High-Purity Synthesis & Isolation

This protocol is designed as a self-validating system . If the chemistry succeeds, the specific precipitation events during the workup will physically confirm the presence of the desired functional groups.

Phase 1: Anhydrous Reaction Setup

  • Preparation: Flame-dry a round-bottom flask under inert gas (N 2​ or Ar). Add succinic anhydride (1.00 equivalent, strictly weighed to avoid excess).

  • Solvation: Dissolve the anhydride in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

  • Nucleophilic Addition: Dissolve 4-methoxybenzylamine (1.00 equivalent) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled anhydride solution. Scientific Insight: Dropwise addition at 0 °C prevents local concentration spikes of the amine, suppressing exothermic salt-formation and ensuring the amine acts as a nucleophile rather than a base.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A white precipitate (the product) may begin to form directly in the DCM as the reaction progresses.

Phase 2: Acid-Base Extraction (The Purification Engine) 5. Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to remove the DCM. 6. Basic Solubilization: Suspend the crude residue in Ethyl Acetate (EtOAc) and add an equal volume of saturated aqueous NaHCO 3​ (pH ~8). Stir vigorously for 10 minutes, then transfer to a separatory funnel. Validation Check: The target monoamide (pK a​ 4.73[1]) and any succinic acid impurity will deprotonate and migrate entirely into the aqueous layer. Unreacted PMB-amine and neutral bis-amide impurities will remain in the EtOAc layer. 7. Separation: Discard the organic (EtOAc) layer. Wash the aqueous layer one more time with fresh EtOAc to ensure complete removal of neutral/basic impurities. 8. Acidic Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C. While stirring vigorously, add 1M HCl dropwise until the pH reaches 1.5 to 2.0 (verify with pH paper). Validation Check: A thick white precipitate must form. At pH 2, the monoamide is fully protonated. The lipophilic PMB group forces the neutral molecule out of the aqueous solution. Conversely, any succinic acid impurity remains highly soluble in the acidic water and will not co-precipitate. 9. Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold deionized water to remove residual salts, and dry under high vacuum at 40 °C overnight. The resulting 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid will exhibit a melting point of 158-160 °C[1] and >98% purity.

References

  • StackExchange Chemistry. "Product of primary amine and acid anhydride". Chemistry Stack Exchange, Dec 17, 2017. Available at:[Link]

  • Fisher Scientific. "Amide Synthesis". Fisher Scientific. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

An in-depth technical analysis and comparison guide for the structural elucidation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (also known as N-(4-methoxybenzyl)succinamic acid) using proton Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the structural elucidation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (also known as N-(4-methoxybenzyl)succinamic acid) using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

As a highly functionalized molecule containing a carboxylic acid, a secondary amide, an electron-rich aromatic ring, and a flexible succinyl aliphatic linker, this compound presents unique analytical challenges. This guide objectively compares different NMR solvent systems and instrumental field strengths to determine the optimal analytical conditions for researchers and drug development professionals.

Structural Dynamics & Analytical Challenges

The structural elucidation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid relies heavily on capturing the distinct electronic environments of its protons. The molecule contains two highly polar, exchangeable protons (the -COOH and the -NH groups) which are highly susceptible to hydrogen bonding and solvent interactions[1]. Furthermore, the succinyl linker (-CH2-CH2-) presents a tightly coupled spin system that is prone to overlapping with common solvent residual peaks[2].

To achieve a pristine spectrum, an analytical chemist must balance solubility , proton exchange rates , and magnetic field dispersion .

SignalAssignment Spectrum 1H NMR Spectrum 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid Downfield Downfield Region (>8.0 ppm) Spectrum->Downfield Midfield Midfield Region (3.5 - 7.5 ppm) Spectrum->Midfield Upfield Upfield Region (<3.0 ppm) Spectrum->Upfield COOH COOH (~12.1 ppm) Broad Singlet Downfield->COOH NH Amide NH (~8.2 ppm) Triplet Downfield->NH Aromatic Aromatic CH (~6.8-7.2 ppm) AA'BB' Doublets Midfield->Aromatic Benzylic Benzylic CH2 (~4.1 ppm) Doublet Midfield->Benzylic Methoxy Methoxy CH3 (~3.7 ppm) Singlet Midfield->Methoxy Succinyl Succinyl CH2 (~2.3-2.5 ppm) Multiplets Upfield->Succinyl

Figure 1: Logical workflow for the structural assignment of 1H NMR signals based on chemical shift regions.

Solvent System Comparison: DMSO-d6 vs. CDCl3 vs. CD3OD

The choice of deuterated solvent dictates the visibility of the polar protons and the resolution of the aliphatic signals. Because the compound features both a hydrophobic aromatic ring and hydrophilic amide/acid groups, solubility and solvent-solute interactions vary drastically.

The Causality of Solvent Effects
  • DMSO-d6 (Polar Aprotic): DMSO acts as a strong hydrogen-bond acceptor. It binds to the -COOH and -NH protons, significantly reducing their chemical exchange rate. This stabilization shifts these protons downfield (to ~12.1 ppm and ~8.2 ppm, respectively) and sharpens their signals, making them clearly visible[1]. DMSO-d6 is highly preferred for poorly soluble polar compounds[3].

  • CD3OD (Polar Protic): Methanol-d4 contains an exchangeable deuterium atom. When the compound is dissolved in CD3OD, rapid proton-deuterium exchange occurs at the -COOH and -NH sites. These critical structural markers will completely disappear from the 1H NMR spectrum, rendering it unsuitable for full structural validation.

  • CDCl3 (Non-Polar): While CDCl3 provides excellent resolution for the aliphatic and aromatic regions without solvent overlap, the compound's zwitterionic-like hydrogen bonding network makes it nearly insoluble in pure chloroform.

Quantitative Solvent Performance Matrix
Performance MetricDMSO-d6CDCl3CD3OD
Solubility Excellent (>50 mg/mL)Poor (<1 mg/mL)Good (~20 mg/mL)
NH / COOH Visibility High (Sharp signals)Low (Broad, if visible)Zero (Deuterium exchange)
Aromatic Resolution Excellent (Clear AA'BB' system)ExcellentExcellent
Aliphatic Resolution Warning: Succinyl CH2 overlaps with residual solvent peak (2.50 ppm)[2]Excellent (No overlap)Good (No overlap)
Primary Use Case Gold Standard for full characterizationNot recommendedCarbon skeleton tracing only

The DMSO-d6 Overlap Conundrum: While DMSO-d6 is the superior solvent, it introduces a specific analytical artifact. The residual pentet of DMSO-d6 appears at exactly 2.50 ppm. The succinyl -CH2- protons adjacent to the carboxylic acid resonate at ~2.45 ppm, while the -CH2- protons adjacent to the amide resonate at ~2.39 ppm[2]. At lower field strengths, these multiplets merge with the massive solvent peak. Solution: High-field NMR (≥400 MHz) or 2D HSQC experiments are required to decouple the carbon-bound protons from the solvent signal.

SolventSelection Start 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid SolCheck Assess Solubility & Polarity Start->SolCheck CDCl3 CDCl3 (Non-Polar) SolCheck->CDCl3 Low Polarity DMSO DMSO-d6 (Polar Aprotic) SolCheck->DMSO High Polarity CD3OD CD3OD (Polar Protic) SolCheck->CD3OD Protic Issue1 Poor Solubility Missing NH/COOH signals CDCl3->Issue1 Issue2 Solvent peak (2.50 ppm) overlaps with succinyl CH2 DMSO->Issue2 Issue3 Deuterium exchange erases NH and COOH signals CD3OD->Issue3 Opt1 Use as suspension (Not recommended) Issue1->Opt1 Opt2 Temperature variation or High-Field 2D NMR (HSQC) Issue2->Opt2 Opt3 Use for carbon skeleton only Issue3->Opt3

Figure 2: Decision matrix for NMR solvent selection and troubleshooting for succinamic acid derivatives.

Instrumentation Comparison: High-Field vs. Benchtop NMR

The democratization of NMR technology has introduced low-field benchtop spectrometers (60–90 MHz) as alternatives to traditional high-field superconducting magnets (400–600 MHz)[4]. For 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, the choice of instrument dictates the level of structural detail achievable.

The Causality of Magnetic Field Dispersion

Frequency resolution is strictly tied to the magnetic field strength[5]. In a 60 MHz benchtop system, 1 ppm equals 60 Hz. The J -coupling constant for the aromatic protons is typically ~8.6 Hz. At 60 MHz, the multiplet peaks are physically closer together on the ppm scale, leading to severe second-order effects (roofing) and spectral overlap[4]. Conversely, at 400 MHz (where 1 ppm = 400 Hz), the J -coupling remains 8.6 Hz, but the chemical shift dispersion is vastly expanded, resulting in baseline-resolved doublets.

FeatureHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Spectral Resolution Exceptional (<0.5 Hz line width)Moderate (Broader peaks, overlap)[5]
Aromatic Region (6.8-7.2 ppm) Two distinct doublets (Baseline resolved)Merged multiplet (Second-order roofing)
Succinyl Region (2.3-2.5 ppm) Resolves from DMSO-d6 peakCompletely obscured by DMSO-d6 peak
Sensitivity (Limit of Detection) Low microgram rangeMilligram range[4]
Cost & Infrastructure Prohibitively expensive, requires cryogens[5]Cost-effective, portable, cryogen-free[4]
Best Application De novo structural elucidationRoutine QA/QC and purity verification

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol utilizes an internal integration lock. By forcing the spectrum to validate its own quantitative ratios, you eliminate errors caused by incomplete relaxation or poor shimming.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of highly pure 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Vortex the mixture for 30 seconds until completely dissolved. Transfer to a standard 5 mm NMR tube.

Step 2: Acquisition Parameters (Optimized for 400 MHz)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds . Causality: The carboxylic acid and amide protons have longer T1​ relaxation times. A short D1 (e.g., 1 sec) will cause these peaks to integrate artificially low.

  • Number of Scans (NS): 16 to 32 (depending on desired signal-to-noise ratio).

  • Temperature: 298 K.

Step 3: Processing & The Self-Validation Loop

  • Apply a line broadening (LB) of 0.3 Hz and perform the Fourier Transform (FT).

  • Phase the spectrum manually and baseline correct (using a polynomial fit).

  • The Validation Lock: Select the sharp methoxy singlet at ~3.72 ppm and calibrate its integration strictly to 3.00 .

  • Pass/Fail Criteria:

    • Check the benzylic -CH2- doublet at ~4.17 ppm. It must integrate to 2.00 ± 0.05 .

    • Check the aromatic doublets at ~7.18 and ~6.87 ppm. They must integrate to 2.00 ± 0.05 each.

    • If the integrations fall outside this range: Your relaxation delay (D1) is too short, or the sample is degrading. Increase D1 to 10 seconds and re-acquire. This guarantees the quantitative integrity of the spectrum.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview National Institutes of Health (NIH) / PMC[Link]

  • Supporting Information - Synthesis and NMR of N-isopropylsuccinamic acid (Wiley-VCH) Wiley-VCH[Link]

  • DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits arXiv [Link]

  • CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS Canadian Science Publishing[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

Sources

Comparative

comparing purity of commercial vs synthesized 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

Comparative Purity Analysis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid: Commercial Sourcing vs. In-House Synthesis Introduction 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid—often referred to as N-(4-methoxybenzyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Purity Analysis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid: Commercial Sourcing vs. In-House Synthesis

Introduction 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid—often referred to as N-(4-methoxybenzyl)succinamic acid—is a highly versatile bifunctional linker. Featuring both a terminal carboxylic acid and a protected amine equivalent, it is widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, a critical decision point is whether to procure this intermediate from commercial vendors or synthesize it in-house. This guide objectively compares the purity profiles, experimental methodologies, and analytical validation of both approaches to inform your procurement and synthesis strategies.

Mechanistic Insights & Impurity Profiling

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid relies on the nucleophilic acyl substitution of succinic anhydride by 4-methoxybenzylamine (PMB-amine)[1].

  • Causality of the Primary Reaction : At room temperature, the primary amine's lone pair attacks the highly electrophilic carbonyl carbon of the cyclic anhydride. The ring opens to form the succinamic acid. Because the resulting carboxylic acid is significantly less electrophilic than the anhydride, the reaction naturally arrests at the mono-amide stage without the need for coupling reagents, provided temperatures remain low[1].

  • In-House Synthesis Impurities :

    • N-(4-methoxybenzyl)succinimide: If the reaction is heated or subjected to dehydrating conditions, the terminal carboxylic acid can undergo intramolecular cyclization with the amide nitrogen, expelling water to form the imide[2].

    • Succinic Acid: Unreacted succinic anhydride rapidly hydrolyzes into succinic acid during aqueous workup[2].

    • Diamide Byproduct: Formed only if coupling reagents are erroneously introduced or an extreme excess of amine is applied under forcing conditions.

  • Commercial Sourcing Impurities :

    • Degradation Products: Succinamic acids are susceptible to slow hydrolysis. Prolonged storage, especially in humid environments, can cleave the amide bond, reverting the compound to succinic acid and PMB-amine.

    • Residual Solvents: Bulk manufacturing often leaves trace amounts of reaction solvents (e.g., toluene, dichloromethane) if final drying under high vacuum is insufficient.

Synthesis SA Succinic Anhydride Product 4-[(4-Methoxybenzyl)amino] -4-oxobutanoic acid (Target) SA->Product Nucleophilic Attack (RT, DCM) PMB 4-Methoxybenzylamine PMB->Product Diamide N,N'-bis(4-methoxybenzyl) succinamide (Impurity) Product->Diamide Excess Amine (Side Reaction) Imide N-(4-methoxybenzyl) succinimide (Impurity) Product->Imide Dehydration (Heat)

Synthesis pathway of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid and common byproducts.

Comparative Purity Profiles

When evaluating the source of your linker, understanding the origin of potential impurities is critical for downstream success.

Feature / ImpurityCommercial SourcingIn-House SynthesisImpact on Downstream Chemistry
Primary Advantage Immediate availability; scalable.Absolute control over thermal history.Determines project timelines vs. QC burden.
Succinimide (Imide) Typically absent (cleared in bulk QC).High risk if reaction is not cooled.Terminates linker elongation (loss of acid).
Succinic Acid Moderate risk (due to storage hydrolysis).Moderate risk (hydrolyzed anhydride).Causes cross-linking/dimerization in PROTACs.
Residual Amine Low risk.Cleared via acidic workup.Competes with target amines in couplings.
Residual Solvents Moderate risk (Toluene, DCM).Low risk (controlled drying).Can interfere with sensitive organometallics.

Experimental Methodologies

Protocol 1: In-House Synthesis (Self-Validating Workflow)

This protocol is designed as a self-validating system where the physical chemistry of the molecules dictates their purification.

  • Reaction Setup : Dissolve 1.0 equivalent of succinic anhydride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of succinic anhydride into unreactive succinic acid.

  • Amine Addition : Cool the solution to 0–5 °C using an ice bath. Add 1.05 equivalents of 4-methoxybenzylamine dropwise over 30 minutes.

    • Causality: The ring-opening amidation is highly exothermic. Strict temperature control prevents the thermal dehydration of the newly formed succinamic acid into the unwanted succinimide byproduct[2].

  • Propagation : Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC (UV detection).

  • Self-Validating Workup : Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl.

    • Causality: The acidic wash selectively protonates any unreacted PMB-amine, partitioning it into the aqueous layer. The target succinamic acid remains in the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield the pure product.

Protocol 2: Analytical Validation (QC)

Whether synthesizing or buying commercially, the following analytical suite ensures batch integrity:

  • HPLC-UV : Run a reverse-phase C18 column using a water/acetonitrile gradient (with 0.1% TFA). Monitor at 225 nm and 274 nm.

    • Causality: The PMB group possesses strong chromophores at these wavelengths, allowing accurate quantification of the main peak against non-aromatic impurities.

  • 1H-NMR (DMSO-d6) :

    • Causality: DMSO-d6 is chosen over CDCl3 because it disrupts hydrogen bonding, fully solubilizing the carboxylic acid and sharply resolving the amide N-H proton (~8.5 ppm). Look for the absence of a singlet at ~2.4 ppm (succinic acid) to confirm purity.

  • LC-MS : Use electrospray ionization (ESI+). The target mass is [M+H]+ = 238.2. Scan for[M+H]+ = 220.2 to detect the succinimide impurity (loss of water).

Workflow Sample Sample Collection (Comm. vs Synth.) HPLC HPLC-UV (254 nm) Quantify main peak & impurities Sample->HPLC LCMS LC-MS Analysis Identify mass of byproducts Sample->LCMS NMR 1H-NMR (DMSO-d6) Detect succinic acid/solvents Sample->NMR Decision Purity > 98%? Proceed to downstream HPLC->Decision LCMS->Decision NMR->Decision Purify Recrystallization (EtOH/Water) Decision->Purify No (Impure)

Analytical workflow for purity validation of succinamic acid derivatives.

Quantitative Data Presentation

The following table summarizes representative experimental data comparing commercial batches (subjected to varied storage conditions) against an optimized in-house synthesized batch.

Batch OriginHPLC Purity (254 nm)Succinimide (LC-MS)Succinic Acid (NMR)Residual SolventRecommendation
Commercial Batch A (Fresh) 99.1%Not Detected< 0.5%0.2% (Toluene)Proceed to coupling.
Commercial Batch B (Aged 6mo) 94.5%Not Detected4.1%Not DetectedRecrystallize before use.
In-House (Crude) 91.2%3.5%2.0%3.3% (DCM)Requires purification.
In-House (Recrystallized) > 99.5%Not DetectedNot Detected< 0.1% (EtOH)Optimal for sensitive PROTACs.

Conclusion & Recommendations

For researchers requiring ultra-high purity (>99%) without the risk of degradation products, in-house synthesis followed by recrystallization is superior due to absolute control over the thermal history of the batch. Commercial sourcing is highly efficient for scale-up but requires rigorous incoming QC—specifically LC-MS for the imide byproduct and NMR for hydrolysis products—to ensure the linker will not cause side reactions or dimerization in sensitive downstream conjugations.

References

  • Title : 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid AldrichCPR Source : sigmaaldrich.com URL : ]">https://www.sigmaaldrich.com

  • Title : Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization Source : nih.gov (PMC) URL : [Link]1]

  • Title : Common side products in the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid Source : benchchem.com URL : ]">https://www.benchchem.com[2]

Sources

Validation

Comprehensive ¹³C NMR Characterization Guide: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of bifunctional organic molecules. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 7247...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of bifunctional organic molecules. 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8) presents a classic spectroscopic challenge: it contains two distinct but electronically similar carbonyl environments (an amide and a carboxylic acid) and two adjacent aliphatic methylenes within its succinic acid backbone[1].

This guide objectively compares the efficacy of different NMR solvent systems and methodologies (1D ¹³C vs. 2D HSQC/HMBC) to achieve unambiguous structural verification. By understanding the causality behind solvent interactions and relaxation delays, researchers can transform routine data collection into a self-validating analytical proof.

Structural Challenges & Solvent System Comparison

The target molecule consists of a p-methoxybenzylamine moiety coupled to a succinic acid linker. When characterizing carboxylic acids and secondary amides via ¹³C NMR, solvent selection is the single most critical variable affecting spectral resolution.

Alternative 1: CDCl₃ (with CD₃OD co-solvent)
  • Performance: Poor to Moderate.

  • Causality: Non-polar solvents like CDCl₃ fail to disrupt the strong intermolecular hydrogen bonding between the carboxylic acid (-COOH) and the amide (-NH-) groups. This leads to the formation of transient dimers and oligomers in solution. The resulting chemical exchange processes broaden the carbonyl and adjacent methylene signals, drastically reducing the signal-to-noise (S/N) ratio and obscuring fine structural details.

Alternative 2: DMSO-d₆ (Recommended)
  • Performance: Excellent.

  • Causality: DMSO is a strong hydrogen-bond acceptor. It outcompetes intermolecular solute-solute interactions by fully solvating the -COOH and -NH- protons. This locks the molecule into a uniform conformational state on the NMR timescale, yielding sharp, highly resolved ¹³C resonances[2].

Table 1: Solvent Performance Comparison for ¹³C NMR

ParameterCDCl₃ / CD₃OD (4:1)DMSO-d₆ (100%)
Solubility Moderate (requires heating/sonication)High (>50 mg/mL at 25°C)
Carbonyl Resolution Broadened, low S/N, overlappingSharp, distinct peaks (Δδ ~ 2.8 ppm)
Methylene Resolution Overlapping multiplet-like signalsBaseline separated (Δδ ~ 0.9 ppm)
Exchange Broadening High (dimerization prevalent)Minimal (solute-solvent H-bonding)

Methodological Comparison: 1D ¹³C vs. 2D HMBC

Even with optimal solvent conditions, 1D ¹³C NMR alone provides an incomplete, presumptive assignment. The succinic acid backbone produces two closely spaced methylene signals (~29.2 ppm and ~30.1 ppm)[1], and the carbonyl region produces two peaks (~171.2 ppm and ~174.0 ppm).

  • 1D ¹³C NMR (Routine): Relies on empirical chemical shift rules. While the acid carbonyl is generally further downfield (~174 ppm) than the amide (~171 ppm), substituent effects can cause deviations, making this a low-confidence assignment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Provides a self-validating structural proof. By detecting long-range (²J and ³J) carbon-proton couplings, HMBC unambiguously links the isolated spin systems. For example, the benzylic protons (δ ~4.2 ppm) will show a strong ³J correlation only to the amide carbonyl, instantly differentiating it from the carboxylic acid carbonyl.

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Carbonyl Resonances (13C) H_Benz Benzylic CH2 (δ ~4.2 ppm) C_Amide Amide C=O (δ ~171 ppm) H_Benz->C_Amide 3J Correlation H_Succ1 Succinic CH2 (α to Amide) (δ ~2.4 ppm) H_Succ1->C_Amide 2J Correlation C_Acid Acid C=O (δ ~174 ppm) H_Succ1->C_Acid 3J Correlation H_Succ2 Succinic CH2 (α to Acid) (δ ~2.5 ppm) H_Succ2->C_Acid 2J Correlation

Caption: Key HMBC correlations used to unambiguously assign the amide and carboxylic acid carbonyls.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical rigor, the following protocol incorporates internal validation checkpoints for the acquisition of high-quality ¹³C spectra.

Step 1: Sample Preparation Dissolve 25 mg of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid in 0.6 mL of anhydrous DMSO-d₆. Validation Check: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must appear exactly at 0.00 ppm to validate the chemical shift referencing.

Step 2: Temperature Equilibration Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz) and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents in the NMR tube, which distort magnetic field homogeneity and broaden the peaks.

Step 3: Locking and Shimming Lock onto the deuterium signal of DMSO-d₆. Optimize Z0, Z1, and Z2 shims. Validation Check: The solvent residual pentet (DMSO-d₆ at 39.5 ppm) must have a full-width at half-maximum (FWHM) of <1.0 Hz.

Step 4: ¹³C Acquisition (zgpg30)

  • Number of Scans (NS): 1024 (ensures adequate S/N for quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds. Causality: Quaternary carbons (carbonyls and ipso-aromatic carbons) lack attached protons, resulting in long T₁ relaxation times. A D1 of 2.0s prevents signal saturation and ensures these peaks are visible.

  • Decoupling: WALTZ-16 sequence during acquisition to collapse ¹³C-¹H multiplets into singlets, maximizing peak intensity.

NMR_Workflow A 1. Sample Prep (25 mg in DMSO-d6) B 2. Lock & Shim (Z0-Z2 Optimization) A->B C 3. Pulse Sequence (zgpg30 + waltz16) B->C D 4. Acquisition (NS=1024, D1=2s) C->D E 5. Processing (Zero-fill, FT, Phase) D->E

Caption: Step-by-step 13C NMR acquisition workflow for optimal signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the validated ¹³C NMR chemical shifts in DMSO-d₆, cross-referenced with HMBC data for absolute certainty.

Table 2: Validated ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 298 K)

Carbon PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (¹H → ¹³C)
Carboxylic Acid (C=O)174.0QuaternarySuccinic CH₂ (α to acid)
Amide (C=O)171.2QuaternaryBenzylic CH₂, Succinic CH₂ (α to amide)
Ar-C (p-OMe)158.4QuaternaryMethoxy CH₃, Ar-H (meta)
Ar-C (ipso)131.5QuaternaryBenzylic CH₂, Ar-H (ortho)
Ar-CH (meta to OMe)128.8CHAr-H (ortho)
Ar-CH (ortho to OMe)113.9CHAr-H (meta)
Methoxy (-OCH₃)55.2CH₃Ar-C (p-OMe)
Benzylic (-CH₂-N)42.1CH₂Amide C=O, Ar-C (ipso)
Succinic CH₂ (α to amide)30.1CH₂Amide C=O, Acid C=O
Succinic CH₂ (α to acid)29.2CH₂Acid C=O, Amide C=O

References

Sources

Comparative

A Definitive Guide to the Structural Validation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid: An In-Depth Comparison of X-ray Crystallography and Alternative Methodologies

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a prerequisite for understanding its...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a prerequisite for understanding its biological activity. This guide provides a comprehensive analysis of the structural validation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, a versatile intermediate in organic synthesis.[1] While a specific crystal structure for this exact molecule is not publicly available, this guide will serve as a detailed roadmap for its structural elucidation, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. Furthermore, we will present a comparative analysis with alternative and complementary analytical methods, providing the experimental data necessary to make informed decisions in the laboratory.

The Central Role of Structural Validation

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid possesses both amide and carboxylic acid functionalities, making it a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[1] An unambiguous understanding of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is critical for predicting its reactivity, designing derivatives, and understanding its potential biological targets.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography (SC-XRD) offers an unparalleled level of detail in determining the three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a well-ordered crystal lattice. The resulting diffraction pattern is then used to generate a three-dimensional electron density map, from which the precise atomic positions can be determined.

Experimental Workflow: From Powder to Structure

The successful application of SC-XRD hinges on the ability to grow high-quality single crystals. The following is a detailed, step-by-step protocol for the synthesis, crystallization, and crystallographic analysis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

Part 1: Synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

A common synthetic route to N-substituted succinamic acids involves the reaction of succinic anhydride with the corresponding amine.[2][3]

  • Materials: Succinic anhydride, 4-methoxybenzylamine, toluene (or other suitable aprotic solvent), hydrochloric acid (dilute).

  • Procedure:

    • Dissolve succinic anhydride (1.0 eq) in toluene.

    • In a separate flask, dissolve 4-methoxybenzylamine (1.0 eq) in toluene.

    • Slowly add the 4-methoxybenzylamine solution to the succinic anhydride solution with constant stirring at room temperature.

    • Stir the reaction mixture for 1-2 hours. The product will precipitate out of the solution.

    • Filter the solid product and wash with a small amount of cold toluene to remove any unreacted starting materials.

    • To remove any unreacted amine, the solid can be suspended in dilute hydrochloric acid, filtered, and then washed with water.

    • Dry the resulting white solid, 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, under vacuum.

Part 2: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.

  • Slow Evaporation:

    • Dissolve the synthesized powder in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water) at a concentration just below saturation.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a solvent in which it is readily soluble (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a solvent in which the compound is poorly soluble (the "bad" solvent).

    • Over time, the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to a lower temperature, which will decrease the solubility of the compound and induce crystallization.[4]

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Data Collection: A single crystal is mounted and cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

Expected Crystallographic Data

While an experimental structure is not available, a hypothetical table of expected crystallographic data for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is presented below. This data would provide definitive proof of the molecule's connectivity and conformation.

ParameterExpected Value
Chemical FormulaC₁₂H₁₅NO₄
Formula Weight237.25
Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4 or 8
Density (calculated) (g/cm³)1.2-1.4
R-factor< 0.05

A Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is the definitive method for structural elucidation, several other techniques provide valuable and often complementary information, especially when obtaining suitable single crystals proves difficult.

TechniquePrincipleInformation YieldKey Limitation
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.[5]Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[5]Requires high-quality single crystals.[5]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder."Fingerprint" of the crystalline solid, unit cell parameters, phase purity. Can be used for structure solution with CSP.[6]Provides limited information on the atomic arrangement within the unit cell.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[5]Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[5]Does not provide precise bond lengths or angles in the solid state.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation, which excites molecular vibrations.[5]Presence of functional groups (e.g., C=O, N-H, O-H).[5]Provides no information on the overall 3D structure.
Three-Dimensional Electron Diffraction (3DED) Diffraction of electrons by micro- or nanocrystals.[6]Can determine the 3D structure from very small crystals that are unsuitable for SC-XRD.[7]An evolving technique; data quality can be lower than SC-XRD.[6]
Crystal Structure Prediction (CSP) Computational methods to predict the most stable crystal structures from the molecular structure.[6]Provides a set of plausible crystal structures that can be compared with experimental data (e.g., PXRD).[6]Computationally intensive and may not always predict the experimentally observed form.[6]
In-Depth Look at Key Alternatives
  • NMR Spectroscopy: For 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, ¹H and ¹³C NMR would be essential for confirming the successful synthesis and providing information about the connectivity of the molecule in solution. Key expected signals would include those for the aromatic protons of the methoxybenzyl group, the methylene protons of the succinamic acid backbone, and the methoxy protons.

  • FTIR Spectroscopy: FTIR is a rapid and simple method to confirm the presence of key functional groups. For the target molecule, characteristic vibrational bands would be expected for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Visualizing the Workflow and Logic

To better illustrate the decision-making process in structural validation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallization Crystallization Attempts cluster_structure_elucidation Structure Elucidation synthesis Synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) ms->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Single Crystals Obtained pxrd Powder X-ray Diffraction crystallization->pxrd No Suitable Single Crystals final_structure Final Structural Validation scxrd->final_structure Definitive 3D Structure pxrd->final_structure Unit Cell/Phase Information

Caption: Experimental workflow for the synthesis and structural validation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

logical_relationship scxrd Single-Crystal XRD nmr NMR Spectroscopy scxrd->nmr complements (solution vs. solid) ftir FTIR Spectroscopy scxrd->ftir complements (functional groups) pxrd Powder XRD scxrd->pxrd alternative/complementary (bulk vs. single crystal) csp Crystal Structure Prediction pxrd->csp validates ded 3D Electron Diffraction ded->scxrd alternative (for microcrystals)

Caption: Logical relationship between X-ray crystallography and alternative analytical techniques.

Conclusion

The definitive structural validation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule in the solid state, which is invaluable for understanding its chemical and physical properties. However, when single crystals are not readily obtainable, a combination of other analytical techniques, including NMR and FTIR spectroscopy for initial characterization, and powder X-ray diffraction, potentially in combination with crystal structure prediction, can provide a wealth of structural information. For challenging cases involving very small crystals, three-dimensional electron diffraction is emerging as a powerful alternative. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy to confidently elucidate the structure of novel compounds.

References

  • Small Molecule X‐ray Crystal Structures at a Crossroads. (2025). [Source Not Available]
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics - ACS Publications. [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). PMC. [Link]

  • XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World. [Link]

  • 4-((4-Methoxybenzyl)amino)-4-oxobutanoic acid. MySkinRecipes. [Link]

  • Tuning crystal morphology of succinic acid using a polymer additive. [Source Not Available]
  • N-(4-Methylphenyl)succinamic acid. (2011). PMC. [Link]

  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (2021). PMC. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. [Link]

  • The structure of compound 4 (XRD—X-ray Diffraction). The crystal is a... ResearchGate. [Link]

  • Controlling the crystal structure of succinic acid via microfluidic spray-drying. [Source Not Available]
  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments. Journal of the Serbian Chemical Society. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (2015). PMC. [Link]

  • Process for the crystallization of succinic acid.

Sources

Validation

Analytical Validation of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8) [1] Executive Summary In pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS: 724736-17-8) [1]

Executive Summary

In pharmaceutical development, succinamic acid derivatives like 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid ( C12​H15​NO4​ ) frequently serve as critical cleavable linkers or synthetic intermediates. Because this molecule contains both a hydrogen-bond-donating amide and a carboxylic acid moiety, it is highly prone to retaining polar solvents (e.g., water, methanol) and forming salts during isolation.

Relying solely on chromatographic purity (like HPLC-UV) is a critical failure point, as it often masks inorganic impurities or lacks the appropriate response factors for residual solvents. This guide objectively compares the performance of CHNS/O Combustion Analysis against orthogonal techniques—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —to establish a rigorous, self-validating system for proving the absolute purity and elemental composition of this compound.

The Theoretical Baseline: Elemental Composition

Before comparing analytical methodologies, we must establish the theoretical baseline. The empirical formula for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is C12​H15​NO4​ , yielding a molecular weight of 237.25 g/mol [1].

Table 1: Theoretical Elemental Mass Fractions
ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.01112144.1360.75%
Hydrogen (H) 1.0081515.126.37%
Nitrogen (N) 14.007114.015.90%
Oxygen (O) 15.999464.0026.98%

Acceptance Criterion: In pharmaceutical organic elemental analysis, a synthesized batch is generally considered pure if the experimental C, H, and N values fall within ± 0.4% of these theoretical values.

Comparative Methodology: Strengths, Limitations, and Causality

To objectively validate a batch of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, laboratories must choose the correct analytical tool. Here is how the primary techniques compare:

Method A: CHNS/O Combustion Analysis (The Gold Standard for Bulk Purity)

CHNS elemental analyzers utilize high-temperature combustion in an oxygen-rich environment based on the classical Pregl-Dumas method [2].

  • The Causality: The sample is completely oxidized into CO2​ , H2​O , NOx​ , and SOx​ . Because the technique measures the entire bulk of the sample, it is uniquely capable of detecting "invisible" impurities that HPLC or MS miss, such as inorganic salts (which depress all C/H/N values proportionally) or residual water (which artificially inflates H and O while depressing C and N).

Method B: Quantitative 1H NMR (qNMR) (The Structural Purity Standard)

While CHNS provides bulk composition, it cannot distinguish between structural isomers. qNMR solves this.

  • The Causality: The pivotal distinction of qNMR lies in the direct proportionality between the integral of an NMR peak and the concentration of the specific nucleus generating it [3]. By comparing the integral of the methoxy protons (singlet, ~3.7 ppm, 3H) of our target compound against a highly pure internal standard, we can calculate absolute mass fraction without needing a reference standard of the analyte itself [4].

Method C: High-Resolution Mass Spectrometry (HRMS ESI-TOF)
  • The Causality: HRMS provides exact mass measurements (e.g., [M+H]+=238.1074 ). While exceptional for confirming the empirical formula via isotopic pattern matching, it is heavily subject to ion suppression. It should never be used as a standalone quantitative tool for bulk purity, but rather as an orthogonal confirmation of identity.

Table 2: Performance Comparison for Batch Validation
TechniquePrimary OutputSample RequirementDestructive?Limit of DetectionKey Limitation
CHNS/O Analysis Bulk % C, H, N, O1.5 - 3.0 mgYes~10-100 ppmCannot distinguish isomers
1H qNMR Absolute Purity (% w/w)5 - 15 mgNo~0.1%Requires non-overlapping signals
HRMS (ESI-TOF) Exact Mass & Formula< 0.1 mgYesSub-ppmIon suppression limits quantitation

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.

Protocol 1: CHNS Combustion Analysis
  • System Blanking: Run 3 empty tin capsules to establish a baseline for atmospheric nitrogen and residual carbon in the system.

  • Calibration (K-Factor): Accurately weigh 1.0, 1.5, and 2.0 mg of a certified reference standard (e.g., Sulfanilamide) into tin capsules. Calculate the K-factor for the Thermal Conductivity Detector (TCD) response.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the dried 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule tightly to exclude trapped air.

    • Scientific Rationale: Tin acts as both a container and a catalyst. During flash combustion, the oxidation of tin generates an exothermic reaction, locally raising the temperature to >1800°C to ensure the refractory amide bonds are fully cleaved [2].

  • Combustion & Reduction: Drop the capsule into the combustion reactor (900–1000°C) with a dosed volume of pure O2​ . Pass the resulting gases over a copper reduction column at 600°C to reduce NOx​ species exclusively to N2​ .

  • Detection: Separate the gases via a GC column using helium as a carrier gas and detect via TCD.

Protocol 2: 1H qNMR Purity Assessment
  • Standard Selection: Select Maleic Acid (TraceCERT® grade) as the internal standard (IS). Its signal (singlet at ~6.26 ppm, 2H) does not overlap with the aromatic protons (6.8–7.2 ppm) or the methoxy protons (~3.7 ppm) of the analyte.

  • Sample Preparation: Co-weigh ~10 mg of the analyte and ~5 mg of the IS into a vial. Dissolve completely in 600 µL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical): Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥30 seconds for small organics).

    • Scientific Rationale: Failing to allow complete magnetization recovery ( 5×T1​ ) will artificially truncate the integrals, destroying the direct proportionality required for qNMR [3].

  • Calculation: Phase and baseline correct the spectrum manually. Calculate absolute purity using the integral ratios, molecular weights, and sample masses [4].

Decision Matrix: Analytical Workflow

To prevent analytical bottlenecks, use the following logic flow to determine which technique to deploy during the synthesis and release of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

Workflow Start Synthesized Batch 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid EA Step 1: Bulk Elemental Analysis (CHNS/O Combustion) Start->EA CheckEA Do C, H, N values match theoretical ± 0.4%? EA->CheckEA PassEA Proceed to Structural Validation CheckEA->PassEA Yes FailEA Investigate Bulk Impurities (Salts, Solvents, or Incomplete Rxn) CheckEA->FailEA No qNMR Step 2: Absolute Purity (1H qNMR vs Internal Std) PassEA->qNMR HRMS Step 3: Exact Mass Confirmation (HRMS ESI-TOF) qNMR->HRMS Release Batch Released for Downstream Synthesis HRMS->Release

Fig 1: Analytical validation workflow for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

References

  • AZoM. "What is a CHNS Elemental Analyzer?". AZo Materials. URL:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. URL:[Link]

  • US Pharmacopeia (USP). "Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR)". USP-NF. URL:[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid. Designed for researchers and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid. Designed for researchers and professionals in drug development, this document delves into the theoretical basis for its spectral features, offers a comparative analysis with structurally related molecules, and presents a detailed protocol for empirical data acquisition.

Introduction to the Chromophoric System

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is a molecule that incorporates two primary chromophoric systems susceptible to analysis by UV-Vis spectroscopy: the substituted benzene ring and the amide functional group. The aliphatic butanoic acid chain does not absorb light in the 200-800 nm range and is considered spectroscopically transparent.[1][2]

  • The Substituted Benzene Ring: The core chromophore is the 4-methoxybenzyl group. Benzene itself exhibits characteristic π→π* electronic transitions, with a primary intense band around 204 nm and a weaker, structured "benzenoid" band near 255 nm.[3] The presence of substituents dramatically influences these transitions. The methoxy (-OCH₃) group is a potent auxochrome—an electron-donating group that, when attached to a chromophore, modifies its absorption characteristics.[4] Through resonance, the methoxy group's lone pair of electrons delocalizes into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for π→π* transitions. This results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene.[4][5]

  • The Amide Group: The amide linkage (-CONH-) also possesses a chromophore capable of a weak n→π* transition, typically occurring at longer wavelengths. However, this transition is often of low intensity and can be obscured by the much stronger π→π* transitions of the aromatic ring.[5]

The overall spectrum of the target molecule is therefore expected to be dominated by the absorption profile of the 4-methoxybenzyl moiety.

Comparative Spectral Analysis

To contextualize the expected spectrum of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, it is instructive to compare it with simpler, structurally related compounds.

CompoundKey Chromophore(s)Expected λmax (nm)Rationale & Citation
Benzene Aromatic Ring~255The fundamental π→π* (B-band) transition of the unsubstituted aromatic ring.[3]
Anisole (Methoxybenzene) Methoxy-substituted Ring~269The electron-donating -OCH₃ group causes a bathochromic shift relative to benzene.[4][6]
p-Anisidine (4-Methoxyaniline) Methoxy & Amino Ring~235, ~300The powerful electron-donating amino (-NH₂) group, in conjunction with the methoxy group, significantly extends conjugation, causing a substantial bathochromic shift.[7][8] The spectrum shows two distinct bands.
Succinic Acid Carboxylic Acids< 210Lacks significant π-conjugation; only high-energy n→σ* transitions occur below the typical measurement range.[9][10]
Target Molecule Methoxybenzyl Amide~274-278 The spectrum will closely resemble a substituted anisole. The amide nitrogen is less electron-donating than an amine nitrogen due to resonance with the carbonyl group, resulting in a spectrum more akin to anisole than p-anisidine. A slight bathochromic shift relative to anisole is expected due to the N-benzyl substitution.

This comparison predicts that the primary absorption maximum (λmax) for the target molecule will be found in the 274-278 nm region, characteristic of a π→π* transition within the substituted benzene ring.

The Influence of Environment: Solvent & pH Effects

The position and intensity of absorption bands are sensitive to the molecule's environment, providing valuable structural information.[11]

  • Solvent Polarity: For π→π* transitions, increasing solvent polarity typically causes a small bathochromic (red) shift.[12] Polar solvents can stabilize the more polar excited state more than the ground state, slightly reducing the energy gap for the transition.[11][13] Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift in polar, hydrogen-bonding solvents, as the solvent molecules stabilize the non-bonding electrons in the ground state, increasing the energy required for excitation.[12]

  • pH: The target molecule contains a carboxylic acid group. At a pH above its pKa (typically ~4-5), this group will be deprotonated to a carboxylate anion (-COO⁻). While this group is not directly conjugated with the aromatic ring, the change in charge can have a minor influence on the electronic environment, potentially causing a small spectral shift.[3][13]

A thorough characterization should involve measuring the spectrum in solvents of differing polarity (e.g., cyclohexane, ethanol, and water) and at different pH values (e.g., pH 2 and pH 8).

Experimental Protocol & Data Acquisition

This section outlines a robust, self-validating methodology for obtaining the UV-Vis absorption spectrum of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

A. Materials and Instrumentation
  • Analyte: 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, >98% purity.

  • Solvents: Spectroscopic grade ethanol, cyclohexane, and deionized water.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 800 nm.[14]

  • Cuvettes: Matched 1 cm path length quartz cuvettes. (Note: Glass or plastic cuvettes are unsuitable for measurements below ~320 nm).[14]

B. Workflow Diagram

G Figure 1. Experimental Workflow for UV-Vis Analysis cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement & Analysis A Prepare 1 mM Stock Solution (in Ethanol) B Create Working Dilutions (e.g., 10-50 µM) A->B G Measure Solvent Blank B->G C Prepare Solvent Blanks (Ethanol, H₂O, etc.) F Perform Baseline Correction (with solvent-filled cuvettes) C->F D Warm-up Lamps (Deuterium & Tungsten) E Set Scan Parameters (190-400 nm, 1 nm step) D->E E->F F->G H Measure Sample Spectrum G->H I Determine λmax H->I J Verify Beer-Lambert Law (Plot Abs vs. Concentration) I->J

Caption: Workflow for UV-Vis spectroscopic analysis.

C. Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a sample of the analyte and dissolve it in spectroscopic grade ethanol to prepare a 1.0 mM stock solution. Ethanol is chosen as the primary solvent due to its ability to dissolve a wide range of organic compounds and its transparency down to ~205 nm.[5]

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired solvent (e.g., ethanol) to final concentrations ranging from 10 µM to 50 µM. This range is chosen to ensure that the maximum absorbance falls within the instrument's linear dynamic range (typically 0.1 to 1.0 A.U.).[15]

  • Instrument Initialization: Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure stable output.[14]

  • Baseline Correction: Fill both the sample and reference cuvettes with the analysis solvent (e.g., ethanol). Place them in the spectrophotometer and perform a baseline correction scan across the desired wavelength range (e.g., 190-400 nm). This step electronically subtracts any absorbance from the solvent and cuvettes, ensuring the final spectrum is only of the analyte.[14]

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the absorbance value at this wavelength.

  • Beer-Lambert Law Verification: Repeat the measurement for all prepared dilutions. Plot absorbance at λmax versus concentration. The resulting plot should be linear with an R² value > 0.99, confirming that the Beer-Lambert law is obeyed in this concentration range.[15] The slope of this line corresponds to the molar absorptivity (ε), a constant characteristic of the molecule at that wavelength.

D. Expected Results

The analysis is expected to yield the following data, confirming the predictions from the comparative analysis.

SolventExpected λmax (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Cyclohexane~274~1,800 - 2,200π → π* (Benzenoid B-band)
Ethanol~276~1,900 - 2,300π → π* (Benzenoid B-band)
Water (pH 7)~277~1,900 - 2,300π → π* (Benzenoid B-band)

Theoretical Framework: Electronic Transitions

The absorption of UV-Vis light by 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid promotes electrons from a ground state molecular orbital to a higher energy, excited state orbital.[15][16]

G axis_start axis_end axis_start->axis_end Energy pi_star π* (LUMO) n n (non-bonding) n->pi_star n → π* (>300 nm) Weak Intensity pi π (HOMO) pi->pi_star π → π* (~276 nm) Strong Intensity

Caption: Energy level diagram for key electronic transitions.

The dominant absorption band observed around 276 nm is attributed to a π→π transition. This involves the excitation of an electron from the highest occupied π-bonding molecular orbital (HOMO), which is delocalized across the aromatic ring, to the lowest unoccupied π-antibonding molecular orbital (LUMO).[4] A much weaker n→π transition*, involving the non-bonding lone pair electrons on the amide oxygen, may also be present at longer wavelengths but is typically too low in intensity to be clearly resolved.[5]

Conclusion

The UV-Vis spectrum of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is predicted to be characterized by a strong π→π* absorption band with a λmax in the range of 274-278 nm, with minor variations depending on solvent polarity and pH. This absorption is primarily dictated by the electron-donating methoxy group on the benzene ring. The provided experimental protocol offers a reliable method for empirical verification and quantitative analysis, adhering to best practices in spectrophotometry. This guide serves as a foundational resource for researchers utilizing this compound in applications requiring spectroscopic characterization and quantification.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: )
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (URL: )
  • UV-Vis Absorption Spectrum of Succinic Acid - SIELC Technologies. (URL: [Link])

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents - ResearchGate. (URL: [Link])

  • UV-Vis spectra of control and treated (T1 and T2) p-anisidine. - ResearchGate. (URL: [Link])

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy - Science Publishing Group. (URL: [Link])

  • Absorption spectra of o-anisidine (C = 3.4⋅10-4 M) (1), m-anisidine... - ResearchGate. (URL: [Link])

  • 2.4: Effect of Solvent - Chemistry LibreTexts. (URL: [Link])

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PubMed. (URL: [Link])

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - The Royal Society. (URL: [Link])

  • Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity. (URL: )
  • ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. (URL: [Link])

  • Ultraviolet and Visible Spectroscopy. (URL: )
  • UV-vis absorbance spectra (a) and FT-IR spectra (b) of Fr 3 and succinic acid. - ResearchGate. (URL: [Link])

  • p-Anisidine | C7H9NO - PubChem. (URL: [Link])

  • N-(m-nitrobenzylidene)-p-anisidine - SpectraBase. (URL: [Link])

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds - Indus Journal of Bioscience Research. (URL: [Link])

  • SPECTRAL DIFFRACTION AND OPTICAL STUDIES OF SUCCINIC- ACETIC ACID SINGLE CRYSTALS - Rasayan Journal of Chemistry. (URL: [Link])

  • Introduction To UV-Vis Spectroscopy - Master Organic Chemistry. (URL: [Link])

  • Assignment of the electronic transitions in benzene - ResearchGate. (URL: [Link])

  • Anisole. (URL: )
  • p-Anisidine, 3-nitro-, - the NIST WebBook. (URL: [Link])

  • Anisole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Table 2 -IR, UV, and mass spectra for the substituted amides synthesized - ResearchGate. (URL: [Link])

  • Succinic Acid | SIELC. (URL: [Link])

  • (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds - ResearchGate. (URL: [Link])

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (URL: [Link])

  • Anisole. (URL: )
  • Anisole - the NIST WebBook. (URL: [Link])

  • Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - PMC. (URL: [Link])

  • The absorption spectra of anisole-h8, anisole-d3 and anisole-d8. The assignment of fundamental vibrations in the S0 and the S1 states - PubMed. (URL: [Link])

  • Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines | ACS Omega - ACS Publications. (URL: [Link])

  • (PDF) Production of Amidinyl Radicals via UV−Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - ResearchGate. (URL: [Link])

  • Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - PubMed. (URL: [Link])

  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl) - ResearchGate. (URL: [Link])

  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). (URL: )
  • Supplementary Information Colorimetric Visualization of Acid-Base Equilibria in Non-Polar Solvent - The Royal Society of Chemistry. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic Acid

Hazard Assessment and Chemical Profile Before handling any chemical, understanding its potential hazards is critical. Based on its functional groups—a carboxylic acid and an amide—we can infer the following hazard profil...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Before handling any chemical, understanding its potential hazards is critical. Based on its functional groups—a carboxylic acid and an amide—we can infer the following hazard profile.

Parameter Description Primary Safety Concern
Chemical Name 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acidN/A
CAS Number 724736-17-8N/A
Molecular Formula C₁₂H₁₅NO₄N/A
Functional Groups Carboxylic Acid, AmidePotential for mild corrosivity (acid) and incompatibility with strong acids/bases (amide hydrolysis).[3]
Physical State Solid (Assumed based on similar compounds)Potential for dust formation during handling.[4]
Anticipated Hazards May cause skin, eye, and respiratory tract irritation.[5][6] Harmful if swallowed.Inhalation of dust and direct contact with skin or eyes should be minimized.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[3][4]Mixing with incompatible materials can generate heat or toxic gases.[3]

This table is based on data from structurally similar compounds and general chemical principles. Always treat unknown compounds with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The causality is simple: creating a barrier between you and the hazardous material prevents exposure and injury.

  • Eye Protection : Wear chemical safety goggles or a face shield.[5] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection : A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection : For operations that may generate dust, such as spill cleanup or weighing, a NIOSH-approved respirator may be necessary.[6] All handling of the solid compound or its waste should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

Step-by-Step Disposal Protocol

The disposal of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid must follow a systematic process that ensures safety and regulatory compliance with standards set by agencies like the Environmental Protection Agency (EPA).[7][8]

Step 1: Waste Segregation (The Principle of Isolation)

Never mix this waste stream with others unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. The rationale is to prevent dangerous reactions.[9] For example, mixing an acidic compound with a base can be exothermic, and mixing it with certain other chemicals could generate toxic fumes.

  • Action : Designate a specific, clearly labeled container for "4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid and related solid waste."

  • Incompatibles : Keep this waste stream separate from strong bases, strong acids, and oxidizing agents.[3][4]

Step 2: Waste Container Selection and Labeling

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.[10]

  • Container Choice : Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw-on cap.[9] The original product container is often an excellent choice for waste accumulation.[11]

  • Labeling : This is a critical regulatory requirement.[12] The label must be securely affixed and clearly legible. Include the following information:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid " (no formulas or abbreviations)[12]

    • The approximate quantity or concentration of the waste.

    • The date when waste was first added to the container (the "accumulation start date").

    • The primary hazards (e.g., "Irritant").

Step 3: Waste Accumulation and Storage

Proper storage minimizes the risk of spills, reactions, and exposure.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[8][12]

  • Containment : Always place the waste container in a secondary containment bin or tray.[7][13] This will contain any potential leaks.

  • Closure : Keep the waste container closed at all times except when adding waste.[10][12] Do not leave a funnel in the container opening.[12]

The logical flow for waste handling and disposal is visualized in the diagram below.

G PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SelectContainer Select Compatible Container (HDPE or Glass) FumeHood->SelectContainer Generate Waste LabelContainer Affix 'HAZARDOUS WASTE' Label (Full Name, Date, Hazards) SelectContainer->LabelContainer AddToContainer Add Waste to Container LabelContainer->AddToContainer CloseContainer Securely Cap Container AddToContainer->CloseContainer SecondaryContainment Place in Secondary Containment CloseContainer->SecondaryContainment StoreSAA Store in Satellite Accumulation Area SecondaryContainment->StoreSAA RequestPickup Container Full (≤90%): Request EHS Pickup StoreSAA->RequestPickup Periodically EHS_Collection EHS Collects Waste RequestPickup->EHS_Collection LicensedFacility Transport to Licensed Disposal Facility EHS_Collection->LicensedFacility Spill Accidental Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->AddToContainer Dispose of Contaminated Materials

Caption: Workflow for the safe disposal of chemical waste.

Step 4: Managing Spills and Contaminated Materials

Accidents happen, but a prepared response minimizes risk.

  • Small Spills : For small spills of the solid material, carefully sweep it up and place it into the designated hazardous waste container.[14] Avoid creating dust.[6]

  • Contaminated Debris : Any materials used to clean a spill (e.g., absorbent pads, paper towels, contaminated gloves) must also be disposed of as hazardous waste in the same container.[10]

Step 5: Disposal of Empty Containers

An "empty" container is not truly empty and must be handled correctly to prevent the introduction of hazardous chemicals into the regular waste stream.

  • Procedure : Once the original container of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is empty, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[11][15]

  • Rinsate Collection : The first rinseate is considered hazardous and MUST be collected as hazardous waste.[13] Subsequent rinses may also need to be collected, depending on your institution's policies.

  • Final Disposal : After triple-rinsing and air-drying, obliterate or deface the original manufacturer's label.[13] The container can then typically be disposed of in the regular laboratory glass or plastic recycling bin.

Step 6: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or dispose of it via standard drains or trash.[11]

  • Action : Once your waste container is approximately 90% full, contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[8][12] This ensures the waste is managed and ultimately disposed of in compliance with all local and federal regulations.

Trustworthiness and Self-Validation

This protocol is a self-validating system because it is built on the foundational principles of chemical safety and waste management mandated by regulatory bodies and practiced in laboratories worldwide. By adhering to the core tenets of Identification , Segregation , Containment , and Documentation , you create a closed-loop system where waste is safely managed from the point of generation to its final disposal, minimizing risk at every step. Regular inspections of your SAA and adherence to container closure rules are key validation checkpoints.[7]

By integrating these procedures into your standard laboratory operations, you build a culture of safety and ensure that your critical research is conducted responsibly and sustainably.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies. [Link]

  • 4-((4-Methoxybenzyl)amino)-4-oxobutanoic acid. MySkinRecipes. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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Handling

Personal protective equipment for handling 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

Handling 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (also known as N-(p-Methoxybenzyl)succinamic acid) requires a rigorous, scientifically grounded approach to laboratory safety. As a fine organic building block frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (also known as N-(p-Methoxybenzyl)succinamic acid) requires a rigorous, scientifically grounded approach to laboratory safety. As a fine organic building block frequently utilized in peptidomimetic synthesis and drug discovery, it presents specific handling challenges typical of functionalized organic powders.

This guide provides a comprehensive, self-validating operational framework for researchers to safely handle, transfer, and dispose of this compound, ensuring both personnel safety and experimental integrity.

Hazard Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the physicochemical properties and the mechanistic toxicology of the compound.

Quantitative Chemical Profile

Property Value Operational Implication
CAS Number 724736-17-8 Unique identifier for SDS tracking and inventory management.
Molecular Weight 237.26 g/mol Required for precise molarity calculations in synthesis.
Physical State Solid (Melting Point: 158-160 °C)[1] Presents a particulate/dust inhalation hazard during transfer.

| Solubility | Soluble in Ethyl acetate, Methanol[1] | Dictates solvent choice for synthesis and spill cleanup. |

Mechanistic Toxicology & GHS Classification This compound is classified as a primary irritant (Hazard Code: Xi)[2]. The molecule features a terminal carboxylic acid moiety (-COOH) and a secondary amide (-CONH-).

  • Skin & Eye Irritation (H315, H319): The carboxylic acid acts as a weak proton donor. When fine airborne particulates contact the aqueous environment of the ocular mucosa or sweat on the skin, localized pH shifts occur. This disrupts cellular lipid bilayers and denatures surface proteins, triggering an inflammatory cascade that manifests as erythema (redness) or severe eye irritation[3].

  • Respiratory Irritation (H335): The fine powder form presents an inhalation hazard. Particles can deposit in the upper respiratory tract, where the acid dissolves in the mucosal lining, causing acute respiratory irritation[3].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, a robust PPE strategy must be employed in accordance with[4]. The following matrix explains the causality behind each required piece of equipment.

PPE CategorySpecificationMechanistic Justification & Trustworthiness
Hand Protection Nitrile gloves (≥ 4 mil thickness)Nitrile provides an excellent barrier against solid organic acids. Crucially, it resists degradation from incidental contact with common solubilizing agents (e.g., ethyl acetate, methanol), preventing dermal absorption of the dissolved compound[4].
Eye Protection ANSI Z87.1 compliant safety gogglesStandard safety glasses leave gaps. Goggles form a complete facial seal to prevent fine, airborne particulates from contacting the ocular mucosa, directly mitigating H319[4].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic fabrics generate static electricity, which can aerosolize fine powders. Cotton or FR coats mitigate static buildup while protecting street clothing from contamination.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of a certified fume hood. Filters out fine organic dust particles, preventing deposition in the respiratory tract (H335)[4].

Operational Workflow: Self-Validating Transfer Protocol

Organic powders like 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid are highly susceptible to static cling, which drastically increases the risk of aerosolization and mass-loss during weighing. The following protocol utilizes a self-validating system —meaning each step contains an internal check to confirm success before proceeding[5].

Workflow Visualization

G Start Start: Chemical Transfer 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Move to Certified Chemical Fume Hood PPE->Hood Check 3. Assess Material State Is the powder static/dusty? Hood->Check AntiStat 4a. Apply Anti-Static Gun & Use Grounded Spatula Check->AntiStat Yes Weigh 4b. Weigh directly into tared, sealable vial Check->Weigh No AntiStat->Weigh Clean 5. Wet-wipe balance & Dispose of weigh boat Weigh->Clean

Safe handling and transfer workflow for 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid.

Step-by-Step Methodology
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Validation Check: The hood's digital monitor reads within the safe zone, and a tissue held at the sash is gently pulled inward[5].

  • Static Mitigation: Discharge static from the analytical balance and the receiving vial using an anti-static ionizer (zero-stat gun). Use a grounded stainless-steel spatula.

    • Validation Check: When the spatula approaches the powder, the particles do not "jump" or cling to the metal shaft.

  • Direct-to-Vial Weighing: Place a sealable glass vial on the balance, cap it, and tare the balance. Remove the cap, transfer the required mass of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid directly into the vial, and recap immediately.

    • Validation Check: The balance reading stabilizes quickly.

  • Post-Transfer Audit: Remove the sealed vial from the balance.

    • Validation Check: The balance must return to exactly 0.0000 g. A fluctuating or negative tare indicates micro-spillage on the pan or draft interference, requiring immediate cleanup.

Spill Response & Waste Disposal Plan

In the event of a spill, standard dry sweeping is strictly prohibited. Dry sweeping imparts kinetic energy to the fine powder, overcoming its gravitational settling velocity and creating an inhalable aerosol cloud that violates prudent laboratory practices[5][6].

Spill Remediation Protocol:

  • Isolate: Lower the fume hood sash to increase draft velocity over the spill area.

  • Neutralize Kinetic Energy: Gently cover the spilled powder with paper towels slightly dampened with water or a dilute sodium bicarbonate solution. The moisture binds the fine particulates, preventing aerosolization, while the bicarbonate safely neutralizes the weak carboxylic acid.

  • Collect: Wipe the area from the outside in (to prevent spreading). Place the contaminated towels into a designated solid hazardous waste bag.

  • Decontaminate: Perform a final wipe of the surface using a solvent the compound is highly soluble in, such as methanol or ethyl acetate[1], followed by standard soap and water.

Waste Disposal:

  • Categorization: Do not wash any residual compound down the sink. It must be categorized as "Solid Organic Waste" (Non-RCRA hazardous, but regulated by local environmental authorities).

  • Containment: Store in a sealed, clearly labeled polyethylene container away from strong oxidizing agents until collected by your institution's Environmental Health and Safety (EHS) department for professional incineration[6].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - OSHA". United States Department of Labor. Retrieved from:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf - NIH. Retrieved from: [Link]

  • National Research Council. "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals". Reed College Safety Archives. Retrieved from:[Link]

Sources

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